1,3-Dicaffeoylquinic acid
Description
Structure
2D Structure
Properties
CAS No. |
1884-24-8 |
|---|---|
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
InChI Key |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Synonyms |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Origin of Product |
United States |
Biosynthesis and Botanical Distribution of Cynarine
Elucidation of Cynarine Biosynthetic Pathways
Cynarine is a derivative of caffeoylquinic acid, which are part of the broader phenylpropanoid pathway in plants. The biosynthesis of caffeoylquinic acids, including cynarine, involves the esterification of quinic acid with caffeic acid. wikipedia.orgnih.gov The synthesis of chlorogenic acid (5-O-caffeoylquinic acid), a related compound, can occur through different routes. One proposed pathway involves the enzyme hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) catalyzing the formation of chlorogenic acid from caffeoyl-CoA and quinic acid. nih.govresearchgate.net Increased expression of the HQT1 gene in artichoke has been shown to enhance the production of both chlorogenic acid and cynarine, suggesting a link in their biosynthetic routes. nih.govresearchgate.net While the complete, dedicated biosynthetic pathway specifically for cynarine (1,3-dicaffeoylquinic acid) is not as extensively detailed as that for chlorogenic acid, it is understood to stem from the phenylpropanoid pathway, utilizing caffeoyl-CoA and quinic acid intermediates. researchgate.net
Variability in Cynarine Content Across Plant Species and Cultivars
The content of cynarine and other phenolic compounds can vary significantly across different plant species and even among cultivars within the same species. In the Cynara genus, for instance, different botanical varieties like the globe artichoke and cultivated cardoon exhibit variations in their phenolic profiles. nih.govacs.org Furthermore, differences in caffeoylquinic acid content, including cynarine, can be found not only between species but also among different cultivars of Cynara cardunculus. researchgate.netnih.gov
Impact of Environmental Factors on Cynarine Accumulation
Environmental factors play a crucial role in influencing the accumulation of phytochemical compounds, including cynarine, in plants. Conditions such as biotic and abiotic stress, ultraviolet radiation, light intensity, fertilization, and water stress can all affect the profile and amount of these compounds. nih.gov The content of polyphenolic compounds in artichokes is known to be influenced by environmental factors. nih.govresearchgate.net For example, studies have shown that total polyphenol accumulation in globe artichoke buds was affected more significantly by the environment (59% of total variation) than by genotype (24% of total variation). ishs.org Specifically, higher amounts of total polyphenols were recorded in a hilly environment characterized by lower air temperatures compared to a coastal area. ishs.org Agricultural management practices, such as soil fertilization, have also been reported to influence the levels of phenolic compounds like cynarine, chlorogenic acid, and luteolin (B72000) in artichoke. researchgate.net
Genetic Modulators Influencing Phenylpropanoid Pathway in Cynara Species
Genetic factors significantly influence the phenylpropanoid pathway, thereby affecting the production of compounds like cynarine in Cynara species. The phenylpropanoid pathway is regulated by a complex network of genes, including those encoding enzymes and transcription factors. nih.gov In Cynara cardunculus, genes involved in the catalytic steps of the phenylpropanoid pathway leading to various phenolic compounds have been identified. mdpi.com Transcription factors, particularly MYB proteins, are known regulators of phenylpropanoid biosynthesis. nih.govmdpi.com Overexpression or silencing of specific genes within this pathway can lead to altered accumulation of phenylpropanoid compounds. For instance, studies involving the genetic modulation of fatty acid biosynthesis genes (SAD and FAD2) in Cynara cardunculus callus cultures, while primarily aimed at increasing oleic acid, also resulted in an increased accumulation of isochlorogenic acid and cynarine. nih.gov This highlights the interconnectedness of metabolic pathways and the potential for genetic manipulation to influence cynarine content.
Extraction and Derivatization Considerations Affecting Cynarine Profile
The methods used for extraction and derivatization can significantly impact the yield and profile of cynarine obtained from plant material. Various extraction techniques are employed to isolate bioactive compounds from plants, including conventional methods like maceration and Soxhlet extraction, as well as more modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE). ncsu.edu The choice of solvent, solvent concentration, extraction time, temperature, and the characteristics of the plant material are critical parameters that influence extraction efficiency. ncsu.eduresearchgate.net For example, studies on Echinacea angustifolia have shown that post-harvest handling (storage temperature, drying conditions) and the extraction protocol significantly influenced the content of cynarine. researchgate.net Modifications to extraction methods, such as adding acidified methanol (B129727) prior to grinding, have been developed to improve efficiency and reduce the risk of oxidation, thereby enhancing the recovery of compounds like cynarine. researchgate.net Enzymatic extraction methods have also been explored for recovering bioactive compounds from plant material. researchgate.net Derivatization techniques, such as trimethylsilylation, are often employed before analysis techniques like GC-MS to convert compounds with hydroxyl and carboxyl groups into more volatile derivatives. acs.org These steps in the extraction and preparation process are crucial for accurately assessing the cynarine content and profile in plant samples.
Advanced Analytical Characterization of Cynarine
Chromatographic Techniques for High-Resolution Profiling
Chromatographic methods are essential for separating and identifying cynarine within complex matrices and for assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the identification and quantification of cynarine, particularly in plant extracts. This method combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by tandem mass spectrometry.
LC-MS/MS methods have been developed for the analysis of caffeoylquinic acid derivatives, including cynarine (1,3-di-O-caffeoylquinic acid), in artichoke. An ultra-fast high-performance LC-ESI-MS/MS method utilizing a fused core C18 column allowed for rapid separation in less than 4 minutes. The detection and quantification were performed using a triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode. This method demonstrated linearity for cynarine in a range of 0.3-3000 ng/mL, with average recoveries between 92.1% and 113.2% and relative standard deviations (RSDs) ≤6.5% nih.gov.
LC-MS/MS analysis has also been applied to identify phenolic components in artichoke leaf extracts. In one study, ten phenolic compounds were identified, with cynarine being a main compound in an ethyl acetate (B1210297) sub-extract of Cousinia aintabensis farmaciajournal.com. Another study identified cynarine in artichoke leaf extract using LC-MS/MS, observing a negative molecular ion [MS−H]- at m/z 515.1 and characteristic fragment ions including m/z 353.1 [M−caffeoyl−H]- e-nps.or.kr. These ions correspond to a calculated molecular formula of C₂₅H₂₄O₁₂ e-nps.or.kr.
Interactive Table 1: Cynarine Detection by LC-MS/MS
| Method Type | Column Type | Detection Mode | Cynarine Ion (m/z) | Fragment Ions (m/z) | Matrix | Reference |
| Ultra-fast HPLC-ESI-MS/MS | Fused core C18 | MRM | Not specified | Not specified | Artichoke heads/leaves | nih.gov |
| LC-MS/MS | Not specified | Not specified | 515.1 ([M−H]-) | 353.1 ([M−caffeoyl−H]-) | Artichoke leaf extract | e-nps.or.kr |
| LC-ESI-MS/MS | C18 reversed-phase | Not specified | Not specified | Not specified | Edible plants | dergipark.org.tr |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of cynarine. HPLC-DAD (Diode Array Detector) and HPLC-ELSD (Evaporative Light Scattering Detector) are commonly used methods for the analysis of cynarine phytopurify.com. Certificates of analysis for cynarine reference standards often report purity determined by HPLC. For instance, a cynarine analytical standard with a purity of ≥98.00% was determined by HPLC sigmaaldrich.cn. Another certificate of analysis indicated an HPLC purity of 99.58% for a cynarine sample lgcstandards.com. Purity levels of 99% have also been reported for cynarine analytical standards nacchemical.com.
Interactive Table 2: Cynarine Purity Assessment by HPLC
| Analysis Method | Reported Purity | Reference |
| HPLC-DAD or/and HPLC-ELSD | 95%~99% | phytopurify.com |
| HPLC | ≥98.00% | sigmaaldrich.cn |
| HPLC | 99.58% | lgcstandards.com |
| HPLC | 99% | nacchemical.com |
Spectroscopic Methods for Structural Confirmation and Interaction Studies
Spectroscopic techniques provide valuable information regarding the chemical structure of cynarine and its interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a definitive tool for confirming the structure of cynarine. The characteristic signals in NMR spectra correspond to the different hydrogen and carbon environments within the cynarine molecule, allowing for complete structural elucidation.
NMR spectral data for cynarine (identified as 1,3-dicaffeoylquinic acid) have been reported, with analysis of proton signals in the quinic acid moiety providing insights into its stereochemistry e-nps.or.kr. The coupling patterns of protons on the cyclohexene (B86901) ring (H-3, H-4, and H-5) are indicative of their axial or equatorial positions e-nps.or.kr. 2D NMR techniques like COSY and HMBC are used to confirm the connectivity between atoms and the linkage of the aromatic rings with the olefinic side chains of the caffeic acid moieties e-nps.or.kr. Certificates of analysis often include confirmation of cynarine's structure by NMR spectroscopy sigmaaldrich.cnlgcstandards.commedchemexpress.com.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the identification and characterization of cynarine.
IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum correspond to vibrations of bonds such as O-H, C=O, and C-O, which are present in cynarine due to its hydroxyl, carboxyl, and ester groups researchgate.net. Changes in these peaks can be observed under different pH conditions researchgate.net.
UV-Vis spectroscopy is useful for detecting compounds with chromophores, such as the caffeic acid moieties in cynarine, which absorb light in the UV and visible regions. UV spectra of cynarine and related phenolic acids have been used for identification istanbul.edu.trtandfonline.comactapharmsci.com. Extracts containing cynarine have shown maximum absorption wavelengths in the UV-Vis spectrum, which can vary with pH researchgate.net. For instance, maximum absorption wavelengths of extracted solutions were observed at 533 nm and 600 nm in alkaline and neutral environments, respectively researchgate.net.
Computational Chemistry Approaches for Molecular Interactions
Computational chemistry methods, such as molecular docking and quantum chemistry calculations, are increasingly employed to study the molecular interactions of cynarine and predict its behavior.
Molecular docking simulations can be used to examine the binding patterns and affinity interactions between cynarine and target proteins dergipark.org.tr. This approach helps in understanding how cynarine might interact with biological molecules, which is relevant in the context of its potential biological activities. Studies have used molecular docking to evaluate the binding affinity of cynarine to proteins like matrix metalloproteinase-9 (MMP-9) genominfo.org. Cynarine has shown considerable binding affinity to the MMP-9 catalytic domain in computational studies genominfo.org.
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to study the electronic structure and properties of cynarine dergipark.org.trlo2.poznan.pl. These calculations can provide insights into parameters such as the HOMO-LUMO energy gap, which relates to chemical reactivity and kinetic stability dergipark.org.tr. Molecular electrostatic potential (MEP) analysis can identify regions of the molecule that are prone to nucleophilic or electrophilic attack dergipark.org.tr. Furthermore, quantum chemical studies can investigate hydrogen bonding interactions within the cynarine molecule and their role in its properties, such as antioxidant activity lo2.poznan.plresearchgate.net. The presence of strong hydrogen bonding interactions between OH groups in the catechol moieties and the cyclohexane (B81311) ring of cynarine has been suggested by computational studies researchgate.net.
Interactive Table 3: Computational Chemistry Parameters for Cynarine
| Method | Parameter | Value (Example) | Significance | Reference |
| DFT (B3LYP/6-311G*) | HOMO-LUMO energy gap | 3.8613 eV | Indicates low chemical reactivity and high kinetic stability | dergipark.org.tr |
| Molecular Docking | Binding energy (MMP-9) | < -10 kcal/mol | Suggests considerable binding affinity | genominfo.org |
| DFT | Hydrogen bond length | ~2.1 Å | Suggests considerable hydrogen bonding interactions | researchgate.net |
Molecular Docking Simulations
Molecular docking simulations are used to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and to estimate the binding affinity. Several studies have utilized molecular docking to investigate cynarine's interactions with various proteins implicated in different biological processes.
Research has explored the binding affinity of cynarine to matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation and associated with various diseases, including cancers and cardiovascular disorders. In one study evaluating twelve herbal cinnamic acid derivatives, cynarine showed a considerable binding affinity to the MMP-9 catalytic domain with a ΔGbinding value less than -10 kcal/mol. Specifically, cynarine demonstrated a binding energy of -14.68 kcal/mol, which was the highest among the tested cinnamic acid derivatives in that investigation. researchgate.netkoreamed.orgresearchgate.net The inhibition constant (Ki) value for cynarine was calculated to be in the picomolar range, suggesting potent inhibition of MMP-9. researchgate.netnih.gov
Cynarine's interaction with Akt1, a key regulator in cell proliferation and apoptosis pathways, has also been investigated through molecular docking. A study assessing the inhibitory potential of various cinnamic acids against Akt1 found that cynarine exhibited the highest binding affinity among the tested compounds, with a ΔGbinding of -13.46 kcal/mol and a Ki value of 136.48 pM. researchgate.netumsha.ac.ir This interaction involved the formation of three hydrogen bonds with Akt1. umsha.ac.ir
Molecular docking studies have also explored cynarine's potential as an inhibitor of squalene (B77637) synthase (SQS), an enzyme in the cholesterol biosynthetic pathway. Based on pharmacophoric properties, molecular docking, and subsequent molecular dynamics simulations, cynarine was identified as a potential SQS inhibitor candidate. nih.govnih.govproquest.com Hydrophobic interactions with residues such as PHE54, LEU211, LEU183, and PRO292 were identified as important for cynarine's interaction with SQS. nih.gov
Furthermore, cynarine has been investigated for its potential interactions with SARS-CoV-2 proteins, specifically the Main protease (Mpro) and the receptor-binding domain (RBD). Molecular docking simulations showed that cynarine possessed a high binding affinity for both proteins, with a docking score of -8.5 kcal/mol against the Mpro, which was higher than that of the standard compound Remdesivir in one study. frontiersin.org
Molecular docking has also been applied to study cynarine's binding to human methionine adenosyl-transferase enzymes (5A19), a liver cancer biomarker, with a calculated binding energy value of -7.9 kcal/mol. dergipark.org.trresearchgate.net Additionally, interactions with matrix metalloproteinase-3 (MMP3) have been explored, where cynarine emerged as a potent inhibitor with a ΔGbinding score of -15.57 kcal/mol and a Ki value of 3.83 pM. researchgate.netresearchgate.net Similarly, docking studies against MMP2 showed cynarine as the most potent inhibitor among tested cinnamic acids, with a ΔGbinding score of -15.19 kcal/mol and a Ki value of 7.29 pM. researchgate.netresearchgate.net
Here is a summary of some molecular docking results for cynarine with various protein targets:
| Target Protein | Binding Affinity (ΔGbinding kcal/mol) | Inhibition Constant (Ki) | Key Interactions | Source(s) |
| MMP-9 | -14.68 | Picomolar scale | Interaction with catalytic domain residues | researchgate.netnih.gov |
| Akt1 | -13.46 | 136.48 pM | Three hydrogen bonds | researchgate.netumsha.ac.ir |
| SQS | Not specified (potential inhibitor) | Not specified | Hydrophobic interactions (PHE54, LEU211, LEU183, PRO292) | nih.gov |
| SARS-CoV-2 Mpro | -8.5 | Not specified | High binding affinity | frontiersin.org |
| Human methionine adenosyl-transferase (5A19) | -7.9 | Not specified | Binding to enzyme | dergipark.org.trresearchgate.net |
| MMP3 | -15.57 | 3.83 pM | Not specified | researchgate.netresearchgate.net |
| MMP2 | -15.19 | 7.29 pM | Not specified | researchgate.netresearchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to assess the stability of the protein-ligand complex over time and to explore the dynamic behavior of the interaction. These simulations provide information about the flexibility of the complex, the persistence of key interactions identified in docking studies, and conformational changes.
MD simulations have been performed to examine the stability of cynarine's docked poses with target proteins. For the MMP-9 catalytic domain, the stability of the docked poses for potent inhibitors, including cynarine, was assessed in 10 nanosecond simulations. The root-mean-square deviations (RMSD) for cynarine were below 2 Å in the 10 ns simulation, indicating a stable complex. researchgate.netnih.gov Interactions between cynarine and residues in the MMP-9 active site were studied before and after these simulations. researchgate.netnih.gov
The stability of the MMP3-cynarine complex was also investigated using MD simulations. A 100 ns simulation showed that the complex exhibited stability after 50 ns, with a root-mean-square deviation of 8 Å. researchgate.netresearchgate.net MD simulations were also used to analyze the stability of MMP2 backbone atoms when complexed with cynarine over a 100 ns simulation. researchgate.net The impact of cynarine on the RMSF (root-mean-square fluctuation) and RMSD of free MMP2 backbone atoms during a 100 ns MD simulation was studied to examine its influence. researchgate.net
MD simulations have also played a role in identifying cynarine as a potential SQS inhibitor. Subsequent to virtual screening and molecular docking, MD simulation studies led to the selection of cynarine as a candidate, showing its potential to inhibit SQS. nih.govnih.govproquest.com
Furthermore, molecular dynamics simulations have been used to assess the stability of complexes formed after docking cynarine with SARS-CoV-2 proteins (Mpro and RBD), revealing the stability of these interactions. frontiersin.org
MD simulations provide crucial dynamic information that complements the static view offered by molecular docking, contributing to a more comprehensive understanding of cynarine's interactions with its biological targets.
Molecular and Cellular Mechanisms of Cynarine Activity
Mechanisms of Hepatoprotection and Hepatic Metabolic Homeostasis Modulation
Cynarine's hepatoprotective effects are attributed to its ability to modulate key signaling pathways and metabolic processes within the liver. These actions collectively contribute to the maintenance of hepatic metabolic balance and offer a protective effect against liver damage.
Regulation of Hepatic Lipid Metabolism
Cynarine plays a significant role in the regulation of lipid metabolism in the liver. Its mechanisms of action include the inhibition of cholesterol synthesis, modulation of bile salt excretion, and the reduction of fat accumulation within the liver.
Cynarine has been associated with the inhibition of de novo cholesterol synthesis, a critical process in maintaining cholesterol homeostasis. The primary mechanism identified is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, cynarine helps to lower the production of cholesterol in the liver nih.gov. This inhibitory action on HMG-CoA reductase is a key contributor to the lipid-lowering properties of artichoke extracts, of which cynarine is a major bioactive component nih.gov.
Cynarine exhibits a choleretic effect, meaning it stimulates the production and secretion of bile from the liver nih.govabcam.comcreativebiomart.netfrontiersin.org. This action is crucial for the excretion of cholesterol and other waste products from the body. An increase in bile flow facilitates the elimination of cholesterol in the form of bile acids, thereby contributing to lower systemic cholesterol levels.
Studies have demonstrated that administration of artichoke extract, with cynarine as a key active component, leads to a significant increase in bile secretion creativebiomart.netfrontiersin.org. For instance, a study on healthy volunteers showed a substantial increase in bile secretion after a single dose of artichoke extract nih.govcreativebiomart.net. In animal models, an aqueous extract of artichoke leaves was found to increase bile flow to a degree comparable to the standard choleretic agent, dehydrocholic acid nih.gov. Specifically, cynarine itself, at a concentration of 10 mg/mL, was shown to increase bile secretion in a perfused rat liver model nih.gov. This enhanced excretion of bile salts is a key pathway through which cynarine helps to regulate hepatic and systemic lipid levels.
Cynarine has been shown to reduce the accumulation of lipids within the liver, a condition known as hepatic steatosis, which is a hallmark of non-alcoholic fatty liver disease (NAFLD). Preclinical studies in animal models of NAFLD have demonstrated that cynarine and artichoke extracts can effectively decrease liver fat accumulation nih.govmybiosource.com.
In a study involving rats with diet-induced NAFLD, supplementation with a Cynara cardunculus extract, which is rich in cynarine, led to a significant improvement in liver steatosis mybiosource.com. This was accompanied by a reduction in serum levels of cholesterol and triglycerides. The reduction in intrahepatic lipid accumulation is a direct consequence of the regulatory effects of cynarine on lipid metabolism, including the inhibition of fat synthesis and the promotion of fat breakdown and excretion. Cell-based experiments have also confirmed that cynarine can reduce the fat deposition ability of NAFLD model cells sigmaaldrich.comnih.gov.
Table 1: Effect of Cynara Cardunculus Extract (CyC) on Metabolic Parameters in Rats with Diet-Induced NAFLD
| Parameter | High-Fat Diet (HFD) | HFD + CyC (10 mg/kg) | HFD + CyC (20 mg/kg) |
| Serum Cholesterol (mg/dL) | Increased | Dose-dependently antagonized | Dose-dependently antagonized |
| Serum Triglycerides (mg/dL) | Increased | Dose-dependently antagonized | Dose-dependently antagonized |
| Liver Steatosis | Present | Significantly improved | Significantly improved |
Data adapted from a study on the effects of Cynara cardunculus extract in rats with high-fat diet-induced non-alcoholic fatty liver disease mybiosource.com.
Intervention in Non-alcoholic Fatty Liver Disease (NAFLD) Pathogenesis
Cynarine has been identified as a promising agent in the intervention of NAFLD pathogenesis due to its multifaceted effects on liver metabolism and cellular signaling.
A key mechanism through which cynarine is thought to exert its beneficial effects in NAFLD is the modulation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway sigmaaldrich.comnih.gov. This pathway is a crucial regulator of glucose and lipid metabolism, and its dysregulation is implicated in the development and progression of NAFLD.
Regulation of MAPK Signaling Pathway
Cynarine has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical pathway in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. nih.govmdpi.com Research indicates that the MAPK signaling pathway is one of the primary conduits through which cynarine exerts its therapeutic effects, particularly in the context of liver disease. nih.gov
In endothelial cells, cynarine demonstrates an ability to inhibit the activation of p38 MAPK induced by lipopolysaccharide (LPS). nih.gov This inhibition is part of a broader anti-inflammatory effect, as it also suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. nih.gov The mechanism for this action involves the upregulation of MAPK phosphatase-3 (MKP-3), a negative regulator of the p38/NF-κB pathway. nih.gov By increasing the expression of MKP-3, cynarine effectively dephosphorylates and inactivates p38 MAPK, thereby attenuating the inflammatory cascade in endothelial cells. nih.gov This targeted regulation highlights cynarine's potential in managing conditions associated with endothelial inflammation.
Influence on Cell Cycle Progression
Evidence suggests that cynarine's biological activities extend to the regulation of cell cycle progression. nih.gov Analysis through network pharmacology has identified the cell cycle as a key pathway potentially modulated by cynarine in the prevention and treatment of non-alcoholic fatty liver disease (NAFLD). nih.gov The progression of the cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and its dysregulation is a hallmark of many diseases. frontiersin.org While direct mechanistic studies on cynarine's effect on specific cell cycle checkpoints are emerging, its influence is considered a significant aspect of its hepatoprotective effects. nih.gov The modulation of cell cycle-related pathways may contribute to its ability to interfere with the pathological progression of liver diseases. nih.gov
Targeting Apoptotic and Inflammatory Genes
Cynarine exerts its effects by targeting a range of genes involved in apoptosis and inflammation. Studies have identified numerous potential targets, with a particular emphasis on those playing a pivotal role in the pathogenesis of NAFLD. nih.govresearchgate.net Among these, several core therapeutic targets have been highlighted due to their significant roles in immunity, inflammation, and liver cell death. nih.govresearchgate.net
Key genes targeted by cynarine include:
CASP3 (Caspase-3): A crucial mediator of apoptosis, or programmed cell death. nih.gov Its regulation is vital in controlling hepatocyte apoptosis. nih.gov
TP53 (Tumor Protein p53): A tumor suppressor gene that regulates various aspects of NAFLD development, including insulin (B600854) resistance, inflammation, and oxidative stress. nih.gov
MMP9 (Matrix Metallopeptidase 9): An enzyme involved in the degradation of the extracellular matrix. Its regulation is important in processes like liver fibrosis and inflammation. nih.govresearchgate.net
ELANE (Elastase, Neutrophil Expressed): A serine protease that plays a role in inflammatory responses. nih.govresearchgate.net
NOTCH1: A transmembrane receptor that has regulatory effects in reducing liver lipid accumulation and inflammation. nih.govresearchgate.net
The interaction of cynarine with these targets suggests a multi-faceted approach to disease modulation, interfering with key mechanisms like inflammation, metabolic homeostasis, and liver cell death. nih.gov
| Target Gene | Function | Relevance to Cynarine's Activity |
|---|---|---|
| CASP3 | Executioner caspase in apoptosis | Modulates programmed cell death in hepatocytes nih.gov |
| TP53 | Tumor suppressor, regulates cell cycle and apoptosis | Influences inflammation, lipid metabolism, and oxidative stress nih.gov |
| MMP9 | Extracellular matrix degradation | Plays a role in liver fibrosis and inflammatory responses nih.govresearchgate.net |
| ELANE | Neutrophil serine protease | Involved in inflammatory processes nih.govresearchgate.net |
| NOTCH1 | Transmembrane receptor in cell signaling | Aids in reducing liver lipid accumulation and inflammation nih.govresearchgate.net |
Downregulation of AKT1 and MAPK1 Expression
A significant molecular mechanism of cynarine involves the downregulation of specific kinases, namely AKT1 and MAPK1. nih.gov Both are central components of signaling pathways that govern cell survival, proliferation, and inflammation. The PI3K-Akt signaling pathway, in which AKT1 is a key component, is frequently dysregulated in metabolic diseases. nih.gov
Cellular experiments have demonstrated that cynarine can inhibit the expression of both AKT1 and MAPK1. nih.govresearchgate.net This inhibitory action is closely linked to its ability to reduce fat deposition in liver cells. nih.gov The downregulation of these two kinases is considered a key element in how cynarine helps to prevent and treat NAFLD, as it interferes with the signaling pathways that contribute to lipotoxicity, inflammation, and metabolic imbalance. nih.gov
Activation of Antioxidant Defense in Hepatic Cells
Cynarine enhances the antioxidant defense systems within liver cells through the activation of specific signaling pathways, playing a crucial role in protecting against oxidative stress-induced damage.
Cynarine provides significant protection against acute liver injury by activating the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govrsc.org This pathway is a primary regulator of cellular antioxidant responses. semanticscholar.org
The mechanism involves cynarine promoting the dissociation of Nrf2 from its inhibitor, Keap1. nih.govrsc.org Molecular docking studies have shown that cynarine can bind competitively to Keap1. nih.govrsc.org This action facilitates the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of downstream antioxidant and detoxification proteins. nih.govrsc.org This enhancement of the Nrf2-mediated defense system is crucial for inhibiting lipid peroxidation, a key process in liver damage. nih.govrsc.org Studies have confirmed that in the absence of Nrf2, the protective effects of cynarine against liver injury are counteracted. nih.govrsc.org
In conjunction with the Keap1/Nrf2 pathway, cynarine also activates the AMP-activated protein kinase (AMPK)/sirtuin 3 (SIRT3) signaling pathway. nih.govrsc.org This pathway is integral to cellular energy homeostasis and mitochondrial function. The activation of AMPK/SIRT3 signaling by cynarine contributes to its protective effects against acute liver injury. nih.govrsc.orgresearchgate.net Research suggests that these effects are at least partly mediated through the engagement of this pathway, which works in concert with the Keap1/Nrf2 system to bolster the liver's defenses against oxidative stress and lipid peroxidation. nih.govresearchgate.net
| Signaling Pathway | Key Proteins | Effect of Cynarine |
|---|---|---|
| Keap1/Nrf2 Pathway | Keap1, Nrf2 | Promotes dissociation of Nrf2 from Keap1, leading to nuclear translocation and activation of antioxidant genes nih.govrsc.org |
| AMPK/SIRT3 Pathway | AMPK, SIRT3 | Activates the pathway, contributing to hepatoprotective effects and antioxidant defense nih.govrsc.orgresearchgate.net |
Anti-inflammatory and Immunomodulatory Signaling Pathways
Cynarine exerts its biological effects by intervening in complex molecular and cellular signaling networks that are central to the inflammatory response. The compound's anti-inflammatory and immunomodulatory properties are primarily attributed to its ability to modulate key signaling pathways, inhibit the expression of pro-inflammatory enzymes, and alter the production of signaling molecules like cytokines and chemokines.
Inhibition of Pro-inflammatory Signaling Cascades
Cynarine has been shown to interfere with several critical signaling cascades that, when activated, lead to the transcription of genes involved in inflammation. By targeting specific kinases and transcription factors, cynarine effectively dampens the inflammatory process at a molecular level.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In its inactive state, the NF-κB heterodimer, most commonly composed of p50 and p65 subunits, is held in the cytoplasm by an inhibitory protein called IκBα. youtube.com Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 dimer, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. youtube.comnih.gov
Research demonstrates that cynarine can effectively suppress this pathway. In studies using human endothelial cells (EA.hy926) stimulated with LPS, pretreatment with cynarine was found to inhibit the activation of the NF-κB pathway. nih.gov Specifically, cynarine suppressed the phosphorylation of the NF-κB p65 subunit. researchgate.net This inhibition of p65 phosphorylation is critical as it prevents the subsequent translocation of p65 from the cytoplasm into the nucleus. researchgate.net Immunofluorescence imaging has confirmed that cynarine treatment markedly reduces the amount of p65 found in the nucleus following LPS stimulation, indicating a clear mechanism for its anti-inflammatory effects. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling routes that translate extracellular stimuli into cellular responses, including inflammation. nih.govnih.gov The p38 MAPK pathway, in particular, is activated by stress and inflammatory signals and plays a significant role in the production of inflammatory cytokines. nih.govnih.gov
Cynarine has been identified as an inhibitor of p38 MAPK activation. In LPS-stimulated endothelial cells, cynarine pretreatment markedly abolished the activation of p38. nih.gov This inhibitory action on the p38 pathway is a key component of cynarine's anti-inflammatory activity, as the activation of p38 is necessary for the induction of various inflammatory mediators. nih.gov
The activity of MAPK pathways is tightly controlled by a group of enzymes known as MAPK phosphatases (MKPs), which dephosphorylate and thereby inactivate MAPKs. nih.gov Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), also known as Dual Specificity Phosphatase 6 (DUSP6), is a negative regulator of the RAS/MAPK pathway. nih.gov
A significant finding has elucidated that cynarine's ability to inhibit pro-inflammatory signaling is linked to its capacity to induce MKP-3. In a study on endothelial cells, cynarine was found to inhibit the activation of both the p38 and NF-κB pathways by upregulating the expression of MKP-3. nih.gov This suggests that cynarine does not only block pro-inflammatory signals but also enhances the cell's endogenous mechanisms for resolving inflammation.
Table 1: Effect of Cynarine on Pro-inflammatory Signaling Pathways
| Pathway/Target | Molecular Effect of Cynarine | Cell Model | Key Finding |
| NF-κB Pathway | Inhibition of p65 phosphorylation | EA.hy926 Endothelial Cells | Suppresses nuclear translocation of p65, preventing transcriptional activation. researchgate.net |
| p38 MAPK Pathway | Inhibition of p38 activation | EA.hy926 Endothelial Cells | Abolishes a key upstream signal for inflammatory mediator production. nih.gov |
| MKP-3 | Upregulation/Induction | EA.hy926 Endothelial Cells | Enhances a negative regulator of the p38 and NF-κB pathways. nih.gov |
Inducible Nitric Oxide Synthase (iNOS) is an enzyme that is generally not present in cells under normal conditions but is expressed in response to inflammatory stimuli like cytokines. nih.govmaastrichtuniversity.nl Once expressed, iNOS produces large amounts of nitric oxide (NO), a molecule that plays a pro-inflammatory role in the vasculature. nih.govnih.govresearchgate.net
Studies on human coronary artery smooth muscle cells (HCASMC) have shown that cynarine is a potent downregulator of iNOS expression. nih.govnih.gov When these cells were treated with a mixture of cytokines to induce inflammation, cynarine effectively reduced both iNOS mRNA and protein expression. nih.govnih.govresearchgate.net The effect was observed to be more potent than that of other compounds found in artichoke, such as cyanidin, luteolin (B72000), and cynaroside (B7765609). nih.govnih.gov This downregulation of iNOS expression also consistently leads to a reduction in cytokine-induced iNOS promoter activation. nih.govresearchgate.net By inhibiting iNOS, cynarine reduces the production of pro-inflammatory NO. researchgate.net
Modulation of Cytokine and Chemokine Production
Cytokines and chemokines are small proteins that act as critical mediators of the immune response, orchestrating the recruitment and activation of immune cells to sites of inflammation. frontiersin.org However, their excessive production can lead to a hyperinflammatory state. frontiersin.org
Cynarine has demonstrated the ability to modulate the production of these key inflammatory molecules. In LPS-stimulated endothelial cells, cynarine pretreatment significantly decreased the transcription and expression levels of several pro-inflammatory mediators. nih.govnih.gov
The specific cytokines and chemokines affected include:
Tumor Necrosis Factor-α (TNF-α): A major inflammatory cytokine.
Interleukin-1β (IL-1β): Another key cytokine that drives inflammatory responses.
Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine responsible for recruiting monocytes to inflamed tissues. nih.gov
Table 2: Modulation of Pro-inflammatory Mediators by Cynarine
| Mediator | Class | Cell Model | Effect of Cynarine |
| iNOS | Enzyme | Human Coronary Artery Smooth Muscle Cells | Downregulation of mRNA and protein expression. nih.govnih.gov |
| TNF-α | Cytokine | EA.hy926 Endothelial Cells | Suppression of mRNA expression. nih.govnih.gov |
| IL-1β | Cytokine | EA.hy926 Endothelial Cells | Suppression of mRNA expression. nih.govnih.gov |
| MCP-1 | Chemokine | EA.hy926 Endothelial Cells | Suppression of mRNA expression. nih.govnih.gov |
Mechanisms of T-Cell Immunomodulation
A significant aspect of cynarine's immunomodulatory activity lies in its ability to interfere with the T-cell co-stimulatory pathway. Specifically, cynarine has been identified as a molecule that can block the crucial interaction between the CD28 receptor on T-cells and the CD80 ligand on antigen-presenting cells (APCs) nih.govresearchgate.net. This interaction, often referred to as "signal 2," is essential for the full activation of T-cells, leading to an effective immune response.
By disrupting the CD28-CD80 binding, cynarine effectively dampens the T-cell activation process. In vitro studies have shown that cynarine can block approximately 87% of the CD28-dependent "signal 2" pathway of T-cell activation nih.govresearchgate.net. Theoretical modeling suggests that cynarine binds to a specific region on the CD28 receptor, thereby physically obstructing its interaction with CD80 nih.govresearchgate.net. This targeted interference with a key co-stimulatory pathway highlights cynarine's potential as a selective immunosuppressive agent nih.gov. The ability to modulate T-cell function is a critical area of interest for managing autoimmune diseases where there is an overactive immune response nih.gov.
Antioxidant Mechanisms and Reactive Species Scavenging
Direct Scavenging of Free Radicals (e.g., DPPH, ABTS, Hydroxyl, Superoxide (B77818) Anions)
Cynarine exhibits significant antioxidant activity through its ability to directly scavenge a variety of free radicals. This capacity is crucial in mitigating oxidative stress, a condition implicated in numerous pathological processes. The antioxidant potential of cynarine and related phenolic compounds is often evaluated using in vitro assays that measure the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as highly reactive oxygen species such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻) nih.govnih.govresearchgate.net.
The DPPH radical scavenging assay is widely used to assess the hydrogen-donating ability of antioxidants nih.gov. Similarly, the ABTS assay measures the capacity of an antioxidant to quench the ABTS radical cation. Studies on plant extracts rich in phenolic compounds, including cynarine, have consistently demonstrated concentration-dependent scavenging of both DPPH and ABTS radicals nih.gov.
Hydroxyl radicals are among the most reactive and damaging free radicals in biological systems, capable of reacting with a wide range of biomolecules nih.govmdpi.com. The ability of a compound to scavenge hydroxyl radicals is a significant indicator of its protective antioxidant potential nih.gov. Likewise, superoxide anions are precursors to other reactive oxygen species, and their scavenging is an important antioxidant defense mechanism. Research has shown that various natural extracts containing phenolic compounds can effectively scavenge both hydroxyl radicals and superoxide anions nih.govresearchgate.net.
Table 2: Overview of Free Radical Scavenging Assays
| Free Radical | Assay Principle | Significance of Scavenging |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Indicates general free radical scavenging capacity. |
| ABTS | Measures the reduction of the ABTS radical cation by an antioxidant. | Assesses broad-spectrum antioxidant activity. |
| Hydroxyl (•OH) | Determines the ability to neutralize the highly reactive hydroxyl radical. | Crucial for protecting against cellular damage. |
| Superoxide (O₂⁻) | Evaluates the scavenging of the superoxide anion radical. | Prevents the formation of other harmful reactive oxygen species. |
Enhancement of Endogenous Antioxidant Systems
Cynarine demonstrates a significant capacity to bolster the body's intrinsic antioxidant defenses. This is achieved primarily through the activation of key transcriptional pathways and the subsequent impact on the cellular redox environment. By modulating these systems, cynarine helps to mitigate the damaging effects of oxidative stress.
Nrf2 Pathway Activation and Regulation of Antioxidant Response Elements
A primary mechanism for cynarine's antioxidant effect is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a critical transcription factor that governs the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. nih.govresearchgate.net However, in the presence of oxidative stress or activators like cynarine, Nrf2 is released and translocates to the nucleus. nih.gov
Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govmdpi.com This binding initiates the transcription of numerous protective genes, including those for enzymes like NAD(P)H:quinone oxidoreductase 1 and proteins involved in glutathione synthesis. nih.gov Studies have identified cynarine as an efficient Nrf2 activator. nih.gov For instance, research on aqueous extracts of wild artichoke, which contains cynarine, showed a dose-dependent increase in the mRNA expression levels of Nrf2 in human liver cells. unime.it This activation of the Nrf2-ARE pathway is a crucial strategy for enhancing cellular defense mechanisms against oxidative damage. nih.govresearchgate.net
| Gene/Protein | Function | Reference |
|---|---|---|
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates antioxidant genes. | nih.govmdpi.com |
| ARE (Antioxidant Response Element) | DNA sequence to which Nrf2 binds to initiate gene transcription. | nih.govmdpi.com |
| GPX (Glutathione peroxidase) | Enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. | unime.it |
| SOD1 (Superoxide dismutase 1) | Enzyme that catalyzes the dismutation of superoxide radicals. | unime.it |
Impact on Cellular Redox Status and Oxidative Stress Biomarkers
The activation of the Nrf2 pathway by cynarine directly translates to an improved cellular redox status and a reduction in biomarkers of oxidative stress. researchgate.netunime.it Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov Cynarine has been shown to effectively lower ROS levels. researchgate.netnih.gov
In studies involving mice with spinal cord injuries, treatment with cynarine resulted in significantly lower levels of ROS compared to untreated subjects. researchgate.netnih.gov Similarly, artichoke extracts containing cynarine have demonstrated marked protective properties against oxidative stress in cultured endothelial cells and monocytes, reducing intracellular ROS production induced by oxidized low-density lipoprotein (ox-LDL) by as much as 76%. nih.gov Further research has shown that cynarine can inhibit the increase of cellular Fe2+, lipid peroxides, and ROS, thereby protecting cells from ferroptosis, a form of iron-dependent cell death. researchgate.net This capacity to counteract oxidative stress is a cornerstone of its protective cellular effects. unime.it
Neuroprotective and Neuromodulatory Mechanisms
Cynarine exhibits promising neuroprotective and neuromodulatory effects, primarily through the attenuation of neuroinflammatory processes. A key aspect of this is its ability to modulate the activity of microglia, the resident immune cells of the central nervous system. researchgate.netmdpi.com
Mitigation of Neuroinflammation and Microglial Activity
Chronic activation of microglia is a hallmark of neuroinflammation and contributes to the pathology of various neurological disorders. nih.govmdpi.com Activated microglia release pro-inflammatory molecules that can lead to neuronal damage. mdpi.com Cynarine has been shown to reduce the levels of neuroinflammation by targeting microglial activity. researchgate.netnih.gov Its intervention helps to suppress the sustained inflammatory responses that can otherwise contribute to neuronal damage and the progression of neurodegenerative conditions. nih.gov
| Marker/Process | Effect of Cynarine | Mechanism | Reference |
|---|---|---|---|
| Microglial Pyroptosis | Inhibition | Inhibits NLRP3 inflammasome assembly via Nrf2. | researchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Reduction | Nrf2-dependent antioxidant expression. | researchgate.netnih.gov |
| NF-κB p65 Phosphorylation | Suppression | Inhibits activation and nuclear translocation. | researchgate.net |
| Neuroinflammation | Reduction | Attenuates microglial pyroptosis and inflammatory signaling. | researchgate.netnih.gov |
Inhibition of Microglial Pyroptosis via Nrf2/ROS/NLRP3 Axis
A specific mechanism through which cynarine mitigates neuroinflammation is by inhibiting microglial pyroptosis, a highly inflammatory form of programmed cell death. researchgate.netnih.gov This process is mediated by the Nrf2/ROS/NLRP3 signaling axis. researchgate.net
Research has demonstrated that cynarine inhibits the assembly of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines and initiates pyroptosis. nih.gov Cynarine's action on the NLRP3 inflammasome is dependent on its ability to activate Nrf2. researchgate.netnih.gov By activating Nrf2, cynarine reduces cellular levels of ROS; this decrease in oxidative stress, in turn, prevents the activation and assembly of the NLRP3 inflammasome, thereby attenuating microglial pyroptosis and subsequent neuroinflammation. researchgate.netnih.gov This makes cynarine a potential Nrf2 activator and NLRP3 inhibitor for microglia in the context of neuropathies. nih.gov
Suppression of STAT3 and p65 in Neuroinflammatory Contexts
Cynarine also modulates key inflammatory transcription factors, notably NF-κB p65. researchgate.net The activation of NF-κB is a central event in inflammatory responses. In lipopolysaccharide (LPS)-stimulated endothelial cells, a model for inflammation, cynarine pretreatment was found to suppress the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.net By preventing p65 from moving into the nucleus, cynarine inhibits the transcription of a wide range of pro-inflammatory genes.
The signal transducer and activator of transcription 3 (STAT3) is another transcription factor implicated in inflammation and is known to interact with and promote the activity of NF-κB p65. nih.govnih.gov While direct studies on cynarine's effect on STAT3 in neuroinflammation are limited, its demonstrated ability to suppress a key downstream partner, p65, points to its significant role in controlling inflammatory signaling pathways. researchgate.net
Modulation of Neurotransmitter Dynamics
Cynarine demonstrates significant activity in modulating the dynamics of neurotransmitters, particularly glutamate (B1630785), which plays a critical role in neuronal excitation and, in excess, excitotoxicity. Its mechanisms involve direct interference with the machinery of neurotransmitter release at the presynaptic terminal.
Research has shown that cynarine effectively inhibits the release of the excitatory neurotransmitter glutamate from nerve terminals. An excess of glutamate can lead to neuroinflammation, oxidative stress, and ultimately, neuronal cell death researchgate.net. Studies conducted on rat cortical nerve terminals, or synaptosomes, revealed that cynarine decreases glutamate release elicited by 4-aminopyridine (4-AP), a potassium channel blocker that induces neurotransmitter exocytosis researchgate.net. This inhibitory effect is not merely a generalized suppression of cellular activity but is linked to a specific reduction in the availability of synaptic vesicles for release. Evidence for this includes cynarine's ability to decrease the release of the fluorescent dye FM1-43 (a marker for synaptic vesicle recycling) and to reduce glutamate release evoked by hypertonic sucrose, which directly triggers the release of the readily releasable pool of synaptic vesicles researchgate.net.
The mechanism underlying cynarine's inhibition of glutamate release is closely tied to its influence on crucial signaling pathways within the presynaptic terminal. A key pathway modulated by cynarine is the Protein Kinase A (PKA) signaling cascade, which is instrumental in regulating the availability of synaptic vesicles and glutamate exocytosis researchgate.net.
The process begins with cynarine's effect on calcium (Ca²⁺) influx, an essential trigger for neurotransmitter release. Studies have demonstrated that cynarine's inhibitory action on glutamate release is prevented when extracellular Ca²⁺ is removed or when P/Q-type voltage-gated Ca²⁺ channels are blocked researchgate.net. Molecular docking analyses further support this by showing that cynarine can form a hydrogen bond with the P/Q-type Ca²⁺ channel, indicating a direct mechanism of inhibiting Ca²⁺ influx researchgate.net.
| Mechanism | Effect of Cynarine | Outcome |
| Ca²⁺ Influx | Inhibits P/Q-type Ca²⁺ channels | Decreased intracellular Ca²⁺ concentration |
| PKA Signaling | Inhibits PKA activation | Reduced phosphorylation of synaptic proteins (Synapsin I, SNAP-25) |
| Vesicle Dynamics | Decreases synaptic vesicle availability | Inhibition of exocytotic glutamate release |
Protection Against Neuronal Degeneration and Gliosis
Cynarine also exerts significant neuroprotective effects by directly intervening in pathways that lead to neuronal cell death and the reactive proliferation of glial cells (gliosis), a common feature of central nervous system injury and disease.
In preclinical models of neurotoxicity, such as seizures induced by kainic acid, pretreatment with cynarine has been shown to effectively prevent neuronal loss and the activation of glial cells in the hippocampus. This protective effect is comparable to that of established antiepileptic drugs nih.gov. Glial activation, characterized by the proliferation and hypertrophy of astrocytes and microglia, is a hallmark of neuroinflammation and can contribute to secondary neuronal damage. By suppressing both neuronal death and the associated gliosis, cynarine helps to preserve the structural and functional integrity of neural tissue nih.gov.
A key mechanism for cynarine's neuroprotective and anti-inflammatory effects is its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway. In response to injury or pathogens, high mobility group box 1 (HMGB1) protein can be released, acting as a potent activator of TLR4. This interaction triggers a downstream inflammatory cascade. Studies have shown that cynarine can dramatically prevent the aberrant increase in both HMGB1 and TLR4 levels in hippocampal tissues following excitotoxic injury nih.gov.
Activation of TLR4 typically leads to the recruitment of adaptor proteins, such as myeloid differentiation primary response 88 (MyD88), which initiates a signaling cascade culminating in the activation of transcription factors like NF-κB, a master regulator of inflammation nih.gov. By inhibiting the upstream components (HMGB1 and TLR4), cynarine effectively curtails this pro-inflammatory signaling pathway.
Furthermore, molecular docking studies have identified Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) as a high-scoring potential target for cynarine nih.gov. While the direct neuroprotective implications are still under investigation, research on artichoke extracts, which contain cynarine, has shown they can regulate the GSK-3β signaling pathway in other cell types, suggesting a plausible mechanism for its therapeutic effects researchgate.net.
Cynarine influences the core machinery of apoptosis, or programmed cell death. A critical determinant in this process is the balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, such as Bcl-2 nih.gov. An increased Bax/Bcl-2 ratio favors the release of mitochondrial factors that initiate the caspase cascade, leading to cell death nih.gov.
Studies using artichoke methanolic leaf extract, a source of cynarine, demonstrated a clear anti-apoptotic effect in brain tissue exposed to toxicity. The treatment led to an elevation of the survival protein Bcl-2 while concurrently reducing levels of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio creates a cellular environment that is more resistant to apoptotic stimuli.
This modulation directly impacts the executioner phase of apoptosis, which is primarily mediated by enzymes called caspases. Cynarine treatment has been shown to reduce levels of cleaved Caspase-3, the active form of a key executioner caspase nih.gov. Network pharmacology analysis has also identified Caspase-3 (CASP3) as one of the most important targets of cynarine's biological activity, further cementing its role in the regulation of apoptosis nih.gov.
| Apoptotic Pathway Component | Effect of Cynarine/Artichoke Extract | Functional Outcome |
| Bcl-2 (Anti-apoptotic) | Increased expression/levels nih.gov | Promotion of cell survival |
| Bax (Pro-apoptotic) | Decreased expression/levels nih.gov | Inhibition of apoptosis initiation |
| Bax/Bcl-2 Ratio | Decreased | Shift towards cell survival |
| Caspase-3 (Executioner) | Decreased levels/activity nih.gov | Inhibition of programmed cell death |
Influence on Cerebral Hemodynamics
Current scientific literature has not extensively detailed the specific influence of cynarine on cerebral hemodynamics. While research has shown that cynarine can downregulate inducible nitric oxide synthase (iNOS), a molecule involved in vascular function and inflammation, direct studies measuring its effects on cerebral blood flow, cerebral perfusion pressure, or other hemodynamic parameters are not available nih.govresearchgate.net. One study indicated a neuroprotective effect of cynarine through the inhibition of glutamate release from cerebral nerve terminals, but this does not directly pertain to hemodynamics researchgate.net. Therefore, the precise mechanisms and impact of cynarine on blood circulation within the brain remain an area for future investigation.
Antiproliferative and Apoptotic Mechanisms in Cancer Biology
Cynarine has demonstrated notable activity in the context of cancer biology, specifically through its ability to inhibit the growth of cancer cells and induce programmed cell death. These mechanisms are central to its potential as a compound of interest in oncological research.
Cynarine exhibits a significant antiproliferative effect on various cancer cell lines, directly inhibiting their growth and ability to form colonies. The effects have been observed to be dependent on both the dosage of cynarine and the specific type of cancer cell being treated au.dkresearchgate.net.
In a study focusing on breast cancer, cynarine was shown to reduce the viability and colony-forming capabilities of both MCF7 and MDA-MB-231 cell lines after 72 hours of treatment. In contrast, the effect on non-cancerous MCF 10A cells was minimal, suggesting a degree of selectivity for cancerous cells.
Table 1: Effect of Cynarine on Breast Cancer Cell Proliferation
| Cell Line | Cell Type | Reduction in Cell Proliferation / Colony Formation |
|---|---|---|
| MCF7 | Breast Cancer | 56.2% |
| MDA-MB-231 | Breast Cancer | 67.3% |
Further research has confirmed these antiproliferative properties in other cancer types. For instance, exposure to cynarine for three days resulted in decreased growth and proliferation of HeLa cervical cancer cells au.dkresearchgate.net. This body of evidence underscores cynarine's ability to directly impede the proliferation of malignant cells.
Beyond halting proliferation, cynarine actively induces apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
One of the key apoptotic pathways influenced by cynarine involves the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are crucial regulators of apoptosis, with some members promoting cell death (pro-apoptotic) and others inhibiting it (anti-apoptotic). Research has specifically identified that cynarine's induction of apoptosis in breast cancer cells is mediated through the Bcl-2 pathway. This mechanism involves altering the balance of pro- and anti-apoptotic proteins within the cell to favor cell death. In studies involving diethylnitrosamine-induced toxicity, artichoke extract, which contains cynarine, was found to elevate levels of the anti-apoptotic protein Bcl-2 while reducing the pro-apoptotic protein Bax, showcasing the compound's interaction with this critical regulatory family mdpi.com.
The role of Poly [ADP-ribose] polymerase 1 (PARP-1) in cynarine-induced apoptosis has not been specifically elucidated in the available scientific research. PARP-1 is a key enzyme in DNA repair and its cleavage is a hallmark of apoptosis. While studies have detailed PARP-1's general role in cell death and its cleavage as a result of treatment with other natural compounds in cancer cells, a direct mechanistic link between cynarine administration and a PARP-1-driven apoptotic response has not yet been established.
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a fundamental characteristic of cancer. While related compounds found in artichoke, such as cynaropicrin and cynaroside, have been shown to induce cell cycle arrest at various phases (such as G1/S or G2/M) in cancer cells, specific studies demonstrating that cynarine itself directly modulates cell cycle progression are currently lacking in the scientific literature nih.govnih.govnih.gov. Therefore, the precise impact of cynarine on the checkpoints and phases of the cancer cell cycle remains to be investigated.
Differential Effects on Normal vs. Cancerous Cell Lines
Cynarine has demonstrated selective cytotoxic and anti-proliferative effects, showing greater inhibitory action on cancerous cells compared to normal, healthy cell lines. scispace.comresearchgate.net Research indicates that the impact of cynarine on cell proliferation is dependent on both the dosage and the specific cell type. scispace.comresearchgate.net
Further studies on breast cancer have reinforced these findings. Cynarine treatment for 72 hours resulted in significantly higher rates of apoptosis in MCF7 (42.94%) and MDA-MB-231 (68.67%) breast cancer cells compared to non-cancerous MCF 10A cells (7.15%). researchgate.net The compound effectively reduced cell proliferation and the colony-forming abilities of the cancer cell lines while having a much less pronounced effect on the normal breast cells. researchgate.net
The cytotoxicity of cynarine also varies between different types of cancer. For instance, the cytotoxic effect on HeLa cells was observed to be more significant than on certain leukemic cell lines. scispace.com
| Cell Line | Cell Type | Observed Effect of Cynarine Treatment | Reference |
|---|---|---|---|
| FSF-1 | Normal Human Skin Fibroblasts | High tolerance; no significant changes in morphology or growth. | scispace.com |
| hTERT-MSC | Immortalized Human Mesenchymal Stem Cells | Higher survival rate compared to cancer cells; slight induction of HSP70. | scispace.comresearchgate.net |
| HeLa | Cervical Cancer | Strongly inhibited proliferation and growth, particularly at concentrations above 50 µM. | scispace.com |
| MCF7 | Breast Cancer | Reduced proliferation; significant induction of apoptosis (42.94%). | researchgate.net |
| MDA-MB-231 | Breast Cancer | Reduced proliferation; significant induction of apoptosis (68.67%). | researchgate.net |
| MCF 10A | Non-cancerous Breast Epithelial | Minimal induction of apoptosis (7.15%). | researchgate.net |
Modulation of Cellular Signaling Pathways in Carcinogenesis
Cynarine exerts its anti-carcinogenic potential by modulating several key cellular signaling pathways involved in inflammation, cell proliferation, and survival. nih.govnih.govnih.gov The aberrant activation of these pathways is a hallmark of many cancers. researchgate.netfrontiersin.org
One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov In endothelial cells stimulated by lipopolysaccharide (LPS), a model for inflammation, cynarine pretreatment was found to suppress the activation of p38 MAPK and NF-κB. nih.gov This inhibitory action is linked to the upregulation of MAPK Phosphatase-3 (MKP-3), a negative regulator of endothelial inflammatory responses. By inducing MKP-3, cynarine effectively dampens the inflammatory cascade that can contribute to carcinogenesis. nih.gov
Network pharmacology and experimental studies have also highlighted the role of cynarine in regulating the PI3K-Akt and MAPK signaling pathways in the context of liver disease, which shares pathways with cancer development. nih.gov Cynarine has been shown to inhibit the expression of key proteins AKT1 and MAPK1. nih.gov The PI3K/Akt/mTOR pathway is crucial for cell proliferation and survival, and its inhibition is a key target in cancer therapy. nih.govfrontiersin.org Similarly, the MAPK/ERK pathway is deeply involved in cancer cell growth, invasion, and metastasis, making its modulation by compounds like cynarine a significant anti-cancer mechanism. nih.gov
| Signaling Pathway | Key Proteins Modulated | Effect of Cynarine | Reference |
|---|---|---|---|
| NF-κB Pathway | NF-κB | Inhibits activation, suppressing inflammatory responses. | nih.gov |
| MAPK Pathway | p38 MAPK, MAPK1 | Inhibits activation/expression, reducing inflammation and proliferation. | nih.govnih.gov |
| PI3K-Akt Pathway | AKT1 | Inhibits expression, interfering with cell survival and proliferation signals. | nih.gov |
| MKP-3 Regulation | MKP-3 | Upregulates expression, leading to dephosphorylation and inactivation of MAPKs. | nih.gov |
Cardiovascular and Metabolic Syndrome Pathophysiology Intervention
Mechanisms of Anti-atherosclerotic Action
Cynarine contributes to anti-atherosclerotic effects through multiple mechanisms, primarily related to its antioxidant and anti-inflammatory properties. Atherosclerosis is fundamentally an inflammatory disease, and cynarine's ability to modulate inflammatory pathways is key to its protective effects. nih.govmattioli1885journals.com It has been shown to be the most effective compound among several artichoke constituents in reducing the activity of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme. mattioli1885journals.comresearchgate.net In contrast, excessive nitric oxide from iNOS can lead to vascular dysfunction. researchgate.net
A critical step in the development of atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). nih.gov Oxidized LDL is taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques. Cynarine, as a potent antioxidant, plays a role in preventing this process. nih.govmattioli1885journals.com Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions, and to inhibit linoleic acid oxidation. mattioli1885journals.commattioli1885journals.com By neutralizing these free radicals, cynarine helps protect LDL particles from oxidative damage, thereby reducing a key initiating event in atherosclerosis. nih.govnih.gov Artichoke extracts containing cynarine have been shown to reduce the oxidative stress induced by inflammatory mediators and oxidized LDL in endothelial cells. nih.gov
The regulation of cholesterol homeostasis is central to preventing atherosclerosis. While extracts from artichoke leaves have been demonstrated to inhibit cholesterol biosynthesis in primary cultured rat hepatocytes, studies screening the individual components have revealed that cynarine itself has no significant direct influence on this pathway. nih.govpaulogentil.com The research indicates that the inhibitory effect of the extract on the hydroxymethylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol synthesis, is primarily due to other constituents, particularly luteolin and its glycoside, cynaroside. nih.govpaulogentil.com Caffeic acid and other dicaffeoylquinic acids, including cynarine, did not show significant inhibitory activity in these assays. nih.govpaulogentil.com Therefore, while cynarine is a major bioactive component of artichoke, its anti-atherosclerotic properties are not directly linked to the inhibition of endogenous cholesterol synthesis.
Antihyperglycemic and Antidiabetic Pathways
Cynarine and its parent extracts exhibit potential in managing hyperglycemia and insulin resistance, which are hallmarks of metabolic syndrome and type 2 diabetes. One identified mechanism is the inhibition of advanced glycation end products (AGEs). In a bovine serum albumin-glucose system, cynarine demonstrated a significant, dose-dependent ability to inhibit the formation of AGEs, which are implicated in diabetic complications. mattioli1885journals.com
Furthermore, artichoke water extract, which contains cynarine, has been shown to alleviate palmitate-induced insulin resistance in HepG2 liver cells. nih.govresearchgate.net The extract improved glucose metabolism by promoting glucose uptake and consumption while decreasing glucose production. nih.gov Mechanistically, this was achieved through the activation of the IRS1/PI3K/AKT/FoxO1 signaling pathway. nih.govresearchgate.net This pathway is critical for insulin signaling; its activation leads to a decrease in the expression of key gluconeogenic enzymes (PEPCK and G6Pase) and modulation of glycogen synthesis, thereby improving insulin sensitivity and glucose homeostasis. nih.gov
Reduction of Hepatic Glucose Output
Cynarine, a primary bioactive constituent of artichoke, has demonstrated the ability to modulate hepatic glucose metabolism. A key mechanism is the improvement of insulin sensitivity and the subsequent reduction of hepatic glucose production nih.gov. In studies using human hepatocellular carcinoma (HepG2) cells to model insulin resistance, treatment with artichoke water extract, rich in cynarine and other polyphenols, led to a significant decrease in glucose production nih.gov. This effect is achieved through the downregulation of the messenger RNA (mRNA) and protein levels of two critical enzymes in the gluconeogenesis pathway: phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) nih.gov. By inhibiting these enzymes, cynarine effectively curtails the liver's capacity to synthesize and release glucose into the bloodstream, a crucial factor in maintaining glucose homeostasis. Additionally, some research suggests that dicaffeoylquinic acid derivatives, such as cynarine, may also play a role in modulating the activity of alpha-glucosidase, which would consequently affect the catabolism and absorption of dietary carbohydrates nih.gov.
Targeting Carbamoyl Phosphate Synthetase 1 (CPS1) and CaMKII/FOXO1 Signaling
Recent research has elucidated a specific pathway through which cynarine diminishes the hepatic response to glucagon, a hormone that stimulates glucose production. Studies have shown that cynarine can suppress the Carbamoyl Phosphate Synthetase 1 (CPS1)/CaMKII/FOXO1 signaling pathway in hepatocytes researchgate.net. CPS1 is the rate-limiting enzyme in the urea cycle, which processes nitrogen waste medlineplus.govwikipedia.orgrarediseases.org. Its involvement in glucagon response is a significant finding.
The proposed mechanism involves cynarine's ability to inhibit this pathway, which in turn leads to a reduced expression of key gluconeogenic genes like G6pc and Pck1. This suppression ultimately results in lower hepatic glucose production, even in the presence of glucagon stimulation researchgate.net. The pathway involves the phosphorylation of Calmodulin-dependent protein kinase II (CaMKII) and the subsequent nuclear translocation of Forkhead box protein O1 (FOXO1), a transcription factor that upregulates gluconeogenic genes researchgate.netelifesciences.org. By interfering with this cascade, cynarine effectively blunts the liver's glucose output machinery.
Table 1: Effect of Cynarine on Glucagon-Stimulated Gene Expression and Glucose Production
| Condition | Target Gene/Process | Observed Effect | Reference |
|---|---|---|---|
| Glucagon + Cynarine | G6pc, Pck1, Pgc1a mRNA expression | Suppressed | researchgate.net |
| Glucagon + Cynarine | Hepatic Glucose Production (HGP) | Diminished | researchgate.net |
| Glucagon + Cynarine | p-CaMKII Protein Levels | Reduced | researchgate.net |
| Glucagon + Cynarine | FOXO1 Nuclear Translocation | Inhibited | researchgate.net |
Endothelial Function Enhancement
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Expression
The role of cynarine in modulating endothelial Nitric Oxide Synthase (eNOS) is complex. Nitric oxide (NO) produced by eNOS is a critical molecule for vascular health, promoting vasodilation and preventing atherosclerosis nih.govnih.govresearchgate.net. While studies have shown that artichoke leaf extracts can upregulate eNOS gene expression and increase NO production in human endothelial cells, this effect has been attributed primarily to the flavonoid constituents, such as luteolin and cynaroside nih.gov. In fact, one study specifically found that the caffeoylquinic acids, including cynarine and chlorogenic acid, did not have a direct effect on increasing eNOS promoter activity or mRNA expression nih.gov.
However, cynarine has demonstrated a potent effect on a different nitric oxide synthase isoform, the inducible NO synthase (iNOS). Unlike the protective eNOS, iNOS is typically expressed during inflammation and can produce large, damaging amounts of NO nih.govdoaj.org. Research has shown that cynarine is the most potent compound among several artichoke constituents in downregulating the expression of iNOS in human coronary artery smooth muscle cells nih.govdoaj.org. This suggests that while cynarine may not directly upregulate the beneficial eNOS, it contributes to vascular health by suppressing the pro-inflammatory iNOS.
Reduction of Pro-inflammatory Adhesion Molecules (e.g., VCAM-1, MCP-1)
Cynarine exhibits significant anti-inflammatory properties within the vascular endothelium by reducing the expression of key adhesion molecules. In response to inflammatory stimuli like lipopolysaccharides (LPS), endothelial cells increase their expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) nih.govtandfonline.comnih.gov. These molecules facilitate the adhesion of leukocytes to the vessel wall, a critical early step in the development of atherosclerosis nih.govepa.gov.
Studies have demonstrated that cynarine can suppress the LPS-induced increase in VCAM-1 and MCP-1 expression in a dose-dependent manner nih.govtandfonline.com. This anti-inflammatory action is mediated through the inhibition of the p38 and NF-κB signaling pathways. Cynarine achieves this by inducing a negative regulator, mitogen-activated protein kinase phosphatase 3 (MKP-3), which in turn deactivates the pro-inflammatory pathways nih.govtandfonline.comnih.gov. By preventing the expression of these adhesion molecules, cynarine helps to maintain the integrity of the endothelium and prevent inflammatory cell infiltration.
Table 2: Dose-Dependent Inhibition of VCAM-1 by Cynarine in LPS-Stimulated Endothelial Cells
| Cynarine Concentration | Effect on VCAM-1 Expression | Signaling Pathway Impact | Reference |
|---|---|---|---|
| Low Dose (e.g., 1 μM) | Partial Inhibition | Inhibition of p38 & NF-κB activation | nih.gov |
| Higher Dose (e.g., 5 μM) | Significant Inhibition | Stronger inhibition of p38 & NF-κB activation via MKP-3 induction | nih.govtandfonline.com |
Hypertensive Pathway Modulation
Research indicates that cynarine, as a major active substance in artichoke, can modulate pathways associated with hypertension. A metabolomics study conducted on spontaneously hypertensive rats treated with artichoke bud extract revealed significant changes in metabolic pathways that are implicated in blood pressure regulation acs.org.
The study found that the extract's action on hypertension involved the modulation of "purine metabolism" and "nicotinate and nicotinamide (B372718) metabolism" pathways acs.org. Specific biomarkers within these pathways that were altered by the hypertensive state were reversed following treatment with the artichoke extract. For example, the extract significantly lowered serum levels of uric acid, a product of purine metabolism often linked to hypertension acs.org. These findings suggest that cynarine may contribute to blood pressure regulation by influencing metabolic pathways that affect oxidative stress and vascular function.
Other Documented Biological Activities and Their Underlying Mechanisms
Antiparasitic Mechanisms
Detailed research specifically elucidating the antiparasitic mechanisms of the compound cynarine is limited. However, studies on other related phytochemicals found in artichoke demonstrate activity against various parasites. For instance, the flavonoid cynaroside has shown antileishmanial properties against Leishmania donovani. The proposed mechanisms for cynaroside's activity include the generation of reactive oxygen species (ROS) within the parasite and the inhibition of uridine diphosphate (UDP)-galactopyranose mutase, a crucial enzyme for the parasite's survival nih.govnih.gov. Another compound, cynaropicrin, has demonstrated activity against Trypanosoma brucei, the parasite responsible for sleeping sickness nih.gov. Its mechanism involves the depletion of intracellular glutathione and trypanothione levels and the inhibition of the parasite's ornithine decarboxylase enzyme, leading to apoptosis wikipedia.org.
Antiphotoaging Pathways
Cynarine is implicated in pathways that protect the skin from photoaging, which is primarily caused by oxidative stress and inflammation from UV radiation. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Cynarine has been shown to trigger the translocation of Nrf2 into the nucleus selleckchem.com. The Nrf2 pathway is a critical cellular defense mechanism that upregulates the expression of numerous antioxidant and cytoprotective genes, helping to restore the balance of glutathione (GSH) and reactive oxygen species (ROS) and inhibit mitochondrial depolarization selleckchem.com.
| Pathway Component | Role in Photoaging | Reported Effect of Cynarine/Related Compounds |
| Nrf2 | Master regulator of the antioxidant response, protecting cells from oxidative stress. | Cynarine triggers Nrf2 nuclear translocation, activating antioxidant defenses selleckchem.com. |
| NF-κB | Transcription factor that promotes inflammation and expression of collagen-degrading enzymes (MMPs). | Artichoke extracts rich in cynarine can attenuate inflammation by modulating NF-κB activity scirp.org. |
| Collagen | Primary structural protein of the dermis, providing skin strength and elasticity. Its degradation leads to wrinkles. | Artichoke extracts have been shown to improve collagen metabolism in skin aging models scirp.org. |
Anti-fibrotic Pathways
Cynarine has been investigated for its anti-fibrotic effects, particularly in the context of liver fibrosis associated with non-alcoholic fatty liver disease (NAFLD). The underlying mechanisms involve the modulation of key cellular signaling pathways that are known to drive the fibrotic process nih.govnih.gov.
Research indicates that cynarine can interfere with the PI3K-Akt signaling pathway and the MAPK signaling pathway nih.govnih.gov. These pathways are crucial for the activation, proliferation, and survival of hepatic stellate cells (HSCs), the primary cell type responsible for producing excessive extracellular matrix (ECM) proteins, such as collagen, during liver fibrosis nih.govresearchgate.net.
| Signaling Pathway | Role in Fibrosis | Effect of Cynarine |
| PI3K-Akt Pathway | Promotes the activation, survival, and proliferation of hepatic stellate cells (HSCs), leading to increased ECM production nih.govnih.gov. | Cynarine inhibits the PI3K-Akt pathway, partly by downregulating the expression of AKT1 nih.govnih.gov. |
| MAPK Pathway | Involved in gene transcription, cell regulation, and tissue fibrosis associated with inflammation nih.gov. Inhibition of this pathway can decrease hepatocyte apoptosis and improve hepatic fibrosis nih.gov. | Cynarine inhibits the MAPK pathway, partly by downregulating the expression of MAPK1 nih.govnih.gov. |
Anti-HIV Mechanisms
The primary anti-HIV mechanism of cynarine (1,3-dicaffeoylquinic acid) is its function as a potent and selective inhibitor of the HIV-1 integrase (IN) enzyme nih.govresearchgate.net. HIV-1 integrase is one of three essential enzymes required for viral replication, alongside reverse transcriptase and protease nih.gov.
The integrase enzyme catalyzes the integration of the viral DNA, synthesized by reverse transcriptase, into the host cell's genome. This process involves two main steps: 3'-end processing, where the enzyme cleaves nucleotides from each 3' end of the viral DNA, and the strand transfer step, where the processed viral DNA ends are joined to the host cell's DNA nih.gov. This integration is a critical and irreversible step in establishing a chronic infection iapac.org.
Cynarine and other dicaffeoylquinic acids (DCQAs) specifically target and inhibit the catalytic activity of the integrase enzyme researchgate.netnih.gov. Studies have shown that the inhibitory effect is exerted on the enzyme itself and not on the DNA substrate nih.gov. By blocking the function of HIV-1 integrase, cynarine prevents the virus from inserting its genetic material into the host's DNA, thereby interrupting the viral replication cycle at a crucial stage nih.goviapac.org. This mechanism of action is distinct from other classes of antiretroviral drugs, such as reverse transcriptase or protease inhibitors researchgate.net.
| Target Enzyme | Function in HIV Life Cycle | Mechanism of Cynarine Inhibition |
| HIV-1 Integrase (IN) | Catalyzes the insertion of viral DNA into the host cell's genome, a critical step for viral replication nih.goviapac.org. | Cynarine acts as a potent and selective inhibitor of the integrase enzyme, blocking its catalytic activity and preventing viral DNA integration nih.govresearchgate.netnih.gov. |
Structure Activity Relationship Studies of Cynarine and Derivatives
Correlation Between Chemical Structure and Observed Biological Activity
The biological activities of cynarine and related caffeoylquinic acids are closely linked to their structural features, particularly the presence and arrangement of caffeoyl groups on the quinic acid core e-nps.or.krsci-hub.se. The caffeoyl moiety, with its 3,4-dihydroxyphenyl group, is considered important for activity, especially antioxidant effects, due to the presence of hydroxyl groups that can scavenge free radicals and form chelate complexes with metal ions like Fe2+ e-nps.or.krresearchgate.netrsc.org. The trans configuration of the olefinic protons in the caffeic acid groups is also a characteristic structural feature e-nps.or.kr.
Studies on the α-glucosidase inhibitory activity of caffeoylquinic acids, including cynarine (1,3-diCQA) and isochlorogenic acid A (3,5-diCQA), have shown that the distribution of caffeoyl groups on the quinic acid ring can influence activity sci-hub.se. For instance, in one study, the inhibitory activity followed the order of isochlorogenic acid A > chlorogenic acid > cynarine sci-hub.se. This suggests that the specific positions of the caffeoyl substitutions are critical for optimal interaction with the enzyme sci-hub.se.
Molecular docking studies further support the correlation between structure and activity by illustrating how these compounds interact with target enzymes sci-hub.sedergipark.org.tr. The binding capacity to enzymes like α-glucosidase appears to be related to the arrangement of the caffeoyl groups sci-hub.se.
Investigation of Caffeoyl Group Contributions to Efficacy
The caffeoyl groups are key contributors to the efficacy of cynarine and its derivatives, largely due to their antioxidant potential. The presence of the catechol group (two adjacent hydroxyl groups on the aromatic ring) in the caffeic acid moiety is particularly important for radical scavenging activity and the ability to chelate metal ions e-nps.or.krrsc.orgmattioli1885journals.com. This feature contributes to stronger antioxidant activity compared to compounds with fewer or differently positioned hydroxyl groups e-nps.or.kr.
While cynarine has two distant caffeoyl groups on the quinic acid framework, which some studies suggest might lead to reduced molecular energy and diminished redox capacity compared to isomers with adjacent caffeoyl groups, it still exhibits strong antioxidant activity e-nps.or.kr. The ability to inhibit lipid oxidation and scavenge various radicals like DPPH, ABTS, hydroxyl radicals, and superoxide (B77818) anions has been demonstrated for cynarine mattioli1885journals.com.
The contribution of caffeoyl groups also extends to other activities, such as the inhibition of SARS-CoV-2 main protease and receptor binding domain, where cynarine and other phenolic acid derivatives showed high binding affinities in molecular docking simulations frontiersin.orgresearchgate.netnih.gov.
Comparative Analysis with Other Caffeoylquinic Acids and Flavonoids
Comparative analyses with other caffeoylquinic acids and flavonoids highlight the structural determinants of their biological activities. Caffeoylquinic acids, including mono- and di-caffeoylquinic acids like cynarine, are major polyphenols in artichoke, alongside flavonoids such as luteolin (B72000) and apigenin (B1666066) derivatives e-nps.or.krmdpi.comresearchgate.net.
In terms of antioxidant activity, cynarine has demonstrated potency comparable to or even exceeding that of other phenolic compounds found in artichoke. For example, cynarine showed stronger activity than 1,5-di-caffeoylquinic acid and 4,5-di-caffeoylquinic acid in a malondialdehyde assay e-nps.or.kre-nps.or.kr. Its radical scavenging activity has also been shown to be stronger than standards like trolox (B1683679) and caffeic acid in certain assays mattioli1885journals.com.
When comparing different caffeoylquinic acid isomers, the position of the caffeoyl groups significantly impacts activity. As mentioned earlier, the α-glucosidase inhibitory activity of isochlorogenic acid A (3,5-diCQA) was found to be superior to that of chlorogenic acid (5-CQA) and cynarine (1,3-diCQA), suggesting that the substitution pattern is a critical factor sci-hub.se.
Flavonoids like cynaroside (B7765609) (luteolin 7-O-glucoside) and scolymoside also contribute to the biological activity of artichoke extracts e-nps.or.krmdpi.com. Comparisons have shown that flavonoids with fewer sugar molecules, like cynaroside, can exhibit stronger antioxidant activity than those with more sugars, such as scolymoside e-nps.or.kr. Furthermore, flavonoid compounds and di-caffeoylquinic acids have shown significant radical scavenging activity, in some cases surpassing the potency of vitamin C researchgate.net.
The interplay between the quinic acid core and the attached caffeoyl groups, as well as the comparison with the distinct structure of flavonoids, underscores the importance of specific functional groups and their spatial arrangement in determining the biological profile of these natural compounds.
Data Table: Antioxidant Activity (IC50 µM)
| Compound | Radical Scavenging Activity (Range) e-nps.or.kr | Malondialdehyde Assay e-nps.or.kre-nps.or.kr |
| 1-caffeoylquinic acid | 5.7 - 61.6 | |
| 3-caffeoylquinic acid | 5.7 - 61.6 | |
| Chlorogenic acid | 5.7 - 61.6 | |
| 4-caffeoylquinic acid | 5.7 - 61.6 | |
| Cynarin (B1669657) (1,3-diCQA) | 5.7 - 61.6 | 24.7 |
| 1,5-di-caffeoylquinic acid | 5.7 - 61.6 | 66.8 |
| 4,5-di-caffeoylquinic acid | 5.7 - 61.6 | 127.3 |
| Cynaroside | 5.7 - 61.6 | |
| Scolymoside | 5.7 - 61.6 |
Data Table: α-Glucosidase Inhibitory Activity
| Compound | Inhibitory Activity Order sci-hub.se |
| Isochlorogenic acid A | Strongest |
| Chlorogenic acid | Moderate |
| Cynarin (1,5-diCQA) | Inferior to 3-CQA |
Note: The specific IC50 values for α-glucosidase inhibition were not consistently provided across sources in a format suitable for a single comparative table.
Pharmacokinetic and Biotransformation Research on Cynarine
Metabolic Fate and Metabolite Identification in Biological Systems
Upon ingestion, cynarine and other caffeoylquinic acids are subject to metabolic processes, primarily in the gastrointestinal tract and liver. Studies have indicated that cynarine itself is often not detected in significant concentrations in plasma after the ingestion of artichoke extracts. nih.gov Instead, its hydrolysis and subsequent metabolism lead to the formation of various phenolic acid metabolites. nih.gov
Key metabolites identified in biological systems following the administration of cynarine or artichoke extracts rich in caffeoylquinic acids include caffeic acid, ferulic acid, isoferulic acid, dihydrocaffeic acid, and dihydroferulic acid. nih.gov These metabolites are often detected in considerable concentrations in plasma. nih.gov The biotransformation pathways involve the breakdown of the ester bonds in cynarine, releasing caffeic acid and quinic acid. Caffeic acid can then be further metabolized, for example, by methylation to form ferulic acid or by reduction to form dihydrocaffeic acid. nih.gov These phenolic acids can also undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble derivatives, facilitating their excretion. Dihydrocaffeic acid 3-O-glucuronide and dihydrocaffeic acid 3-sulfate have also been identified as metabolites. nih.govuni.lu
Research findings suggest that the gut microbiota plays a significant role in the metabolism of caffeoylquinic acids, contributing to the diverse range of phenolic acid metabolites observed.
Bioavailability Considerations and Factors Influencing Absorption
The bioavailability of cynarine is considered to be relatively low. latamjpharm.org This is attributed, in part, to its extensive metabolism, including potential first-pass metabolism in the liver. latamjpharm.org After oral ingestion, caffeoyl esters like cynarine are absorbed and subsequently metabolized and excreted as methylated phenolic acids. researchgate.net
Factors influencing the absorption and bioavailability of cynarine and its related compounds include the food matrix in which they are consumed and interactions with other dietary constituents. mdpi.com The chemical form of the compound (e.g., esterified or free phenolic acid) can also impact its absorption characteristics. In vitro studies using models like Caco-2 intestinal cells have been employed to evaluate the absorption of artichoke-derived compounds, suggesting that while most polyphenols retain antioxidant activity post-digestion, certain dicaffeoylquinic acids may be affected. mdpi.commdpi.com
Preliminary pharmacokinetic studies in animal models, such as rats, have indicated a low elimination half-life and distribution primarily within the extracellular fluid. latamjpharm.org The high clearance observed in these studies further supports the notion of significant metabolism, potentially including a high first-pass metabolism, leading to low oral bioavailability of the parent compound. latamjpharm.org
Role of Metabolites in Mediating Pharmacological Effects
While cynarine is the focus of research, its pharmacological effects may be mediated, at least in part, by its metabolites. The phenolic acid metabolites, such as caffeic acid and ferulic acid, are known to possess various biological activities, including antioxidant properties. nih.gov
The diverse metabolic profile of cynarine highlights the complexity of attributing observed health effects solely to the parent compound. Future studies are needed to fully elucidate the specific contributions of cynarine and its various metabolites to the reported pharmacological properties.
Preclinical Efficacy and Safety Evaluation of Cynarine
In Vitro Model Systems for Mechanistic Validation
In vitro studies provide valuable insights into the cellular and molecular mechanisms underlying the potential effects of cynarine. Research has demonstrated that cynarine can influence various cellular processes relevant to disease pathogenesis.
Studies using human lymphocytes have investigated the genotoxic and antigenotoxic effects of cynarine. Cynarine alone did not induce significant genotoxic effects in chromosome aberration, sister chromatid exchange, micronucleus, and comet assays, except at the highest concentration tested in the sister chromatid exchange assay. nih.gov However, combinations of certain cynarine concentrations with mutagens like mitomycin C (MMC) or hydrogen peroxide (H₂O₂) decreased the frequency of genomic instability markers induced by these agents. nih.gov This suggests that cynarine exhibits antigenotoxic rather than genotoxic effects in vitro, indicating a potential chemo-preventive capacity against genotoxic agents. nih.gov
In the context of inflammation, in vitro models using LPS/IFN-γ-induced RAW264.7 and J774A.1 cellular inflammation models have shown that cynarine can inhibit the expression of M1 macrophage markers, including TNF-α, IL-1β, and iNOS. researchgate.net Furthermore, cynarine suppressed the expression and phosphorylation of STAT3 and p65, thereby inhibiting the polarization of these cells towards the M1 phenotype and alleviating LPS/IFN-γ-induced cellular inflammation. researchgate.net
Studies on human endothelial cells exposed to LPS have indicated that cynarine treatment leads to reduced expression of VCAM-1 and lower levels of inflammatory cytokines. This suggests a potential therapeutic role for cynarine in cardiovascular diseases linked to inflammation. The mechanism may involve the inhibition of p38 and NF-κB pathways by inducing the expression of the negative regulator MKP-3. researchgate.net
Research on HepG2 liver cells has shown that cynarine can reduce the fat deposition ability of NAFLD model cells and effectively reduce the levels of ALT and AST released by liver cells due to excessive lipid accumulation. nih.gov This effect may be related to the regulation of AKT1 and MAPK1 expression by cynarine. nih.gov
In Vivo Animal Models for Therapeutic Potential
Animal models are crucial for evaluating the complex effects of cynarine within a living system and assessing its therapeutic potential in various disease states.
Liver Disease Models (e.g., NAFLD, Hepatic Fibrosis)
Animal models of liver disease, such as non-alcoholic fatty liver disease (NAFLD) and hepatic fibrosis, have been utilized to study the effects of cynarine. NAFLD is a prevalent chronic liver disease characterized by excessive lipid accumulation in hepatocytes, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH) and fibrosis. nih.govcyagen.comnih.gov
Studies in rats with NAFLD induced by a high-fat diet have shown that cynarine, as a major caffeoylquinic acid compound from artichoke, has anti-obesity and antioxidant liver effects. nih.gov Research integrating network pharmacology, molecular docking, and cell experiments predicted that cynarine could act on targets related to NAFLD pathogenesis, interfering with inflammation, immunity, metabolic homeostasis, lipotoxicity, and liver cell death. nih.gov In vivo studies are needed to further verify these mechanisms and the effectiveness of cynarine in treating NAFLD. nih.gov
One study demonstrated that cynarine significantly reduced liver fibrosis markers in animal models subjected to carbon tetrachloride (CCl₄) exposure, showing a marked decrease in α-SMA expression and improved liver histology after treatment.
Inflammatory and Immune System Models (e.g., Endothelial Inflammation, Gouty Arthritis)
Cynarine's effects on inflammatory and immune responses have been investigated in various animal models.
In a mouse model of gouty arthritis (GA) induced by monosodium urate (MSU) crystals, cynarine treatment reduced hind paw swelling and M1 macrophage infiltration. researchgate.netnih.gov It also suppressed the mRNA expression of inflammatory factors and inhibited NLRP3 inflammasome activation in vivo. researchgate.netnih.gov Mechanistically, cynarine inhibited the phosphorylation of IKKa/β, p65, and JNK, and regulated the NF-κB and JNK pathways and NLRP3 inflammasomes, exerting anti-inflammatory and anti-swelling effects in these mice. researchgate.netnih.gov
Studies focusing on endothelial inflammation have shown that cynarine can alleviate LPS-induced endothelial inflammation in animal models. researchgate.net This effect is suggested to be mediated through the upregulation of MKP-3, which inhibits p38 and NF-κB activation. researchgate.net
Neurodegenerative and Neurological Disorder Models (e.g., Seizures, Spinal Cord Injury)
Preclinical research has explored the potential of cynarine in models of neurodegenerative and neurological disorders.
A study in a rat model of kainic acid-induced seizures investigated the protective effects of cynarine against seizures and neuronal death. researchgate.net While the full text was not available in the search results, the title suggests a potential therapeutic value in treating epilepsy. researchgate.net
In a mouse model of spinal cord injury (SCI), cynarine was investigated for its effects on neuroinflammation and pyroptosis. researchgate.netresearchgate.net Treatment with cynarine reduced the levels of neuroinflammation and microglial pyroptosis in SCI mice. researchgate.netresearchgate.net Treated mice also exhibited lower levels of reactive oxygen species (ROS) and cell death, less neurohistological damage, and better locomotor improvement compared to untreated mice. researchgate.netresearchgate.net Mechanistically, cynarine inhibited the assembly of the NLRP3 inflammasome via Nrf2-dependent expression, attenuating microglial pyroptosis and neuroinflammation. researchgate.net These findings suggest that cynarine could be a promising compound for anti-neuroinflammation and anti-pyroptosis after SCI, potentially acting as an Nrf2 activator and NLRP3 inhibitor in neuropathies. researchgate.net
Metabolic Disorder Models (e.g., Hyperlipidemia, Diabetes)
Animal models of metabolic disorders, including hyperlipidemia and diabetes, have been used to evaluate cynarine's effects.
Studies using hyperlipidemic mice fed a high-fat, high-sucrose diet have investigated the effects of artichoke bract extract, which contains cynarine, on lipid metabolism and liver steatosis. nih.gov The extract significantly improved plasma lipid profiles by reducing total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol. nih.gov It also facilitated cholesterol reduction in the liver and its excretion, indicating activation of reverse cholesterol transport, which led to reduced body weight and liver steatosis. nih.gov The extract also lowered MDA levels and enhanced antioxidant enzyme activities in these mice. nih.gov
In streptozotocin (B1681764) (STZ)-induced diabetic rats, an ethanol (B145695) extract from Cynara scolymus leaves, containing cynarine, showed protective effects against metabolic disorders and oxidative stress. researchgate.netnih.gov Oral administration of the extract significantly reduced total cholesterol, triglycerides, LDL-C, VLDL-C, and hyperglycemia in treated diabetic rats compared to the control group. skums.ac.ir It also ameliorated plasma malondialdehyde (MDA) levels and increased plasma antioxidant capacity. skums.ac.ir The extract also demonstrated a significant increase in body weight in treated diabetic rats compared to the control group. nih.gov Furthermore, the extract significantly decreased blood glucose levels in an oral glucose tolerance test in diabetic rats. nih.gov
Oncological Models
Preclinical research has also explored the potential of cynarine in oncological models.
While specific details on cynarine's efficacy in in vivo oncological models were not extensively detailed in the provided search results, some in vitro studies suggest potential anti-cancer properties. Cynarine has been reported to reduce the growth of cancerous cells while promoting the longevity of normal cells in vitro. researchgate.net Another compound found in artichoke, cynaroside (B7765609), has shown anti-cancer properties by influencing cell proliferation, apoptosis, autophagy, invasion, and tumorigenesis. researchgate.net Further in vivo studies in relevant animal models, such as syngeneic or xenograft tumor models, would be necessary to fully evaluate cynarine's potential in oncology. taconic.comcreative-proteomics.comcriver.comresearchgate.net
Preclinical Toxicology and Safety Assessment
Preclinical studies evaluating the toxicology and safety of cynarine and artichoke extracts containing cynarine have been conducted using both in vitro and in vivo models. These studies aim to identify potential hazards and understand the mechanisms of toxicity before human exposure.
In vitro genotoxicity studies investigating cynarine alone have been performed using human lymphocytes. researchgate.netnih.gov These studies utilized assays such as chromosome aberrations (CAs), sister chromatid exchanges (SCEs), micronucleus (MN), and comet assays to assess potential DNA damage. researchgate.netnih.gov At various concentrations tested (12–194 μM), cynarine alone did not induce significant genotoxic effects in the CA, MN, and comet assays. researchgate.netnih.gov A significant effect was noted in the SCE assay only at the highest concentration (194 μM). researchgate.net Interestingly, studies combining cynarine with known genotoxic agents like mitomycin C (MMC) and hydrogen peroxide (H₂O₂) demonstrated antigenotoxic effects, where cynarine decreased the frequency of genomic instability induced by these agents. researchgate.netnih.gov For instance, the combination of certain cynarine concentrations with MMC reduced the frequency of CAs, SCEs, and MN induced by MMC. researchgate.netnih.gov Similarly, cynarine combined with H₂O₂ reduced comet parameters compared to H₂O₂ alone. researchgate.netnih.gov These findings suggest that cynarine may act as a potential chemo-preventive agent against genotoxic substances. researchgate.netnih.gov
Data Table 1: In vitro Genotoxicity of Cynarine in Human Lymphocytes
| Assay | Cynarine Alone (12-194 μM) | Cynarine + MMC (0.60 μM) | Cynarine + H₂O₂ (100 μM) | Finding | Citation |
| Chromosome Aberrations (CAs) | No significant effect | Decreased frequency | Not tested | Cynarine alone not genotoxic; antigenotoxic with MMC | researchgate.netnih.gov |
| Sister Chromatid Exchanges (SCEs) | Significant effect at 194 μM only | Decreased frequency | Not tested | Cynarine alone minimal genotoxicity; antigenotoxic with MMC | researchgate.netnih.gov |
| Micronucleus (MN) | No significant effect | Decreased frequency | Not tested | Cynarine alone not genotoxic; antigenotoxic with MMC | researchgate.netnih.gov |
| Comet Assay | No significant effect | Not tested | Reduced parameters | Cynarine alone not genotoxic; antigenotoxic with H₂O₂ | researchgate.netnih.gov |
Note: MMC = Mitomycin C; H₂O₂ = Hydrogen Peroxide
Preclinical in vivo toxicity evaluations have also been conducted using animal models, primarily rats and mice, often utilizing artichoke leaf extracts which contain cynarine as a key component. An acute toxicity study in mice administered a hydroethanolic extract of Cynara scolymus (containing cynarine) intraperitoneally at doses ranging from 50 to 1,000 mg/kg showed no noteworthy alterations in behavior or mortality within a 72-hour observation period. nih.gov This suggests that the lethal dose 50 (LD50) of this extract is likely to exceed 1,000 mg/kg in mice via this route of administration. nih.gov
Another study evaluating the genotoxic and mutagenic activities of an aqueous artichoke leaf extract in mice using the comet assay and micronucleus test found that leaf extracts did not increase micronuclei in peripheral blood cells. researchgate.net However, a significant increase in comet assay values was observed in the bone marrow of mice treated with the highest dose tested (2000 mg/kg) of the aqueous leaf extract, indicating low genotoxicity at this high concentration. researchgate.net
Studies in rats using artichoke extract containing cynarine have also investigated effects on specific organ systems. For example, a study evaluating the immunomodulatory effects of Cynara scolymus extract in rats treated with doses of 1.0, 2.0, or 4.0 g/kg body weight for 28 days observed no changes in standard toxicological parameters such as haemogram, biochemical profile, lymphoid organ weights, and their cellularities. nih.gov This study concluded that the doses of artichoke extract employed did not cause general toxicity. nih.gov
Data Table 2: In vivo Toxicity Findings of Artichoke Extracts (containing Cynarine)
| Animal Model | Substance Tested | Route of Administration | Dose Range | Duration | Key Findings | Citation |
| Mice | Hydroethanolic Artichoke Extract | Intraperitoneal | 50-1000 mg/kg | 72 hours | No mortality or behavioral alterations; LD50 > 1000 mg/kg. | nih.gov |
| Mice | Aqueous Artichoke Leaf Extract | Gavage | 500, 1000, 2000 mg/kg | 3 days | No increase in micronuclei; increased comet assay values at 2000 mg/kg in bone marrow. | researchgate.net |
| Rats | Artichoke Extract | Oral | 1.0, 2.0, 4.0 g/kg body weight | 28 days | No changes in haemogram, biochemical profile, lymphoid organs; no general toxicity. | nih.gov |
These preclinical studies provide initial insights into the safety profile of cynarine and artichoke extracts containing it, primarily indicating a lack of significant genotoxicity at lower concentrations and no general toxicity in animal models at tested doses.
Translational and Clinical Perspectives of Cynarine Research
Current Landscape of Clinical Investigations on Cynarine
Assessment of Clinical Endpoints and Efficacy
Clinical investigations have assessed the efficacy of cynarine, primarily within the context of artichoke leaf extracts, on endpoints related to liver health and lipid metabolism. Studies have shown that artichoke extracts, containing cynarine, can significantly improve symptoms of dyspepsia and reduce cholesterol levels. medizinonline.com A Cochrane Review in 2013 also indicated the cholesterol-lowering potential of artichoke leaf extracts. medizinonline.com
Specific findings from clinical trials include observed reductions in total cholesterol, LDL cholesterol, and triglycerides in individuals with hyperlipidemia. worc.ac.ukthenakedpharmacy.comtaylorandfrancis.com For instance, a meta-analysis of nine trials involving 702 subjects demonstrated a significant decrease in plasma LDL-C levels with artichoke extract supplementation. taylorandfrancis.com Reductions in LDL concentrations were observed within a range of 8–49 mg/dL, total cholesterol within 12–55 mg/dL, and triglycerides within 11–51 mg/dL in some studies. worc.ac.uk However, one study noted an increase in serum triglyceride concentrations. worc.ac.uk Regarding HDL cholesterol, evidence for increased levels is not consistently strong, with some studies showing increases and others observing decreases. worc.ac.uk
Clinical studies have also documented the effectiveness of standardized artichoke extracts in improving dyspeptic symptoms. medizinonline.com The Nepean Dyspepsia Index (NDI) has been used as a primary endpoint in some trials to measure the degree of dyspepsia, showing significant improvement after treatment with artichoke extract. medizinonline.com
Data Table 1: Summary of Observed Changes in Lipid Parameters in Clinical Studies
| Lipid Parameter | Observed Change Range (mg/dL) | Consistency Across Studies | Relevant Snippets |
| Total Cholesterol (TC) | 12–55 mg/dL decrease | Generally consistent | worc.ac.ukthenakedpharmacy.comtaylorandfrancis.com |
| LDL Cholesterol (LDL-C) | 8–49 mg/dL decrease | Generally consistent | worc.ac.ukthenakedpharmacy.comtaylorandfrancis.com |
| Triglycerides (TG) | 11–51 mg/dL decrease | Mixed (one study showed increase) | worc.ac.uk |
| HDL Cholesterol (HDL-C) | Varied (increase/decrease) | Inconsistent | worc.ac.uk |
Note: Data compiled from cited search snippets. Ranges represent observed changes, not necessarily mean changes across all studies.
Cynarine has also shown potential in reducing fat deposition in cellular models of non-alcoholic fatty liver disease (NAFLD) and reducing levels of liver enzymes like ALT and AST, suggesting a hepatoprotective effect. nih.gov Further clinical trials are needed to verify these effects in humans. nih.gov
Clinical Safety Profile and Tolerability
No serious side effects have been widely reported in clinical investigations, confirming the tolerability and safety of artichoke in the short and medium term. taylorandfrancis.com The most frequently reported adverse event is mild and transient abdominal discomfort. taylorandfrancis.com Some sources indicate no known side effects or contraindications to date for artichoke extract according to the current state of knowledge regarding drug interactions. mikronaehrstoffcoach.com However, allergic reactions, particularly in individuals sensitive to plants in the Asteraceae family, have been noted as a possibility, especially with occupational exposure or skin contact with the fresh or dried plant. worc.ac.ukmedicinenet.comrxlist.com Allergy should be considered a contraindication for internal use of artichoke leaf extract. worc.ac.uk
Data Table 2: Summary of Reported Safety and Tolerability Findings
| Aspect | Findings | Consistency Across Studies | Relevant Snippets |
| Serious Side Effects | None widely reported | Consistent | taylorandfrancis.com |
| Tolerability | Generally good in short and medium term | Consistent | taylorandfrancis.com |
| Frequent Adverse Event | Mild and transient abdominal discomfort | Reported in some studies | taylorandfrancis.com |
| Allergic Reactions | Possible, especially in sensitive individuals or with contact exposure | Noted as a caution | worc.ac.ukmedicinenet.comrxlist.com |
| Contraindications | Allergy to Asteraceae plants, bile duct blockage | Noted as a caution | worc.ac.ukmedicinenet.commedscape.com |
Note: Data compiled from cited search snippets.
Challenges and Opportunities in Translational Cynarine Research
Translational research on cynarine faces several challenges, including the need for standardization of cynarine-containing materials, strategies to improve its bioavailability, and the potential for interactions with other drugs. Addressing these challenges presents opportunities to enhance the therapeutic potential of cynarine.
Standardization of Cynarine-Containing Materials
Standardization of cynarine-containing materials, particularly artichoke leaf extracts, is crucial for ensuring consistent quality and efficacy in both research and potential therapeutic applications. Artichoke extracts contain a variety of bioactive compounds, including cynarine, chlorogenic acid, and flavonoids, and the concentration of these compounds can vary depending on factors such as the plant part used, extraction methods, and processing. fitoterapia.networc.ac.ukmdpi.com
Several extraction techniques have been investigated to obtain bioactive components from artichoke leaves, including solid-liquid extraction, ultrasound-assisted extraction, and enzyme-assisted extraction. mdpi.comresearchgate.net The choice of extraction method and solvent can significantly influence the yield and profile of extracted compounds, including cynarine. mdpi.com Standardized extracts often specify the concentration of key bioactive markers, such as cynarine or caffeoylquinic acids, to ensure product consistency. natacgroup.comnutraceuticalsgroup.com For example, some standardized extracts are specified to contain a minimum percentage of cynarine. natacgroup.comnutraceuticalsgroup.com
Ensuring a standardized composition is essential for conducting reliable clinical trials and for the consistent manufacturing of cynarine-based products. The development and use of validated analytical methods, such as LC-PDA, are important for quantifying cynarine and other phenolic compounds in extracts. mdpi.com
Potential for Drug-Cynarine Interactions
Understanding the potential for drug-cynarine interactions is crucial for its safe use, especially if it were to be developed as a therapeutic agent or used concurrently with other medications. Based on the available information, artichoke extract, which contains cynarine, has no known severe, serious, moderate, or mild interactions with other drugs according to some sources. medicinenet.comrxlist.com Another source states that there are no known drug interactions according to the current state of knowledge. mikronaehrstoffcoach.com
However, it is generally recommended that individuals inform their healthcare providers about all medications and supplements they are taking to assess any potential interactions. medicinenet.comrxlist.com While current data suggest a low risk of drug interactions with artichoke extract, further research may be warranted, particularly if cynarine is used in concentrated or isolated forms, or in individuals taking multiple medications. The PubChem database lists cynarine under "Interactions and Pathways," including "Chemical-Target Interactions" and databases like DGIdb and TTD, which could provide further insights into potential molecular interactions. nih.gov
8.2.4. Future Research Directions for Therapeutic Development
Cynarine, a dicaffeoylquinic acid derivative primarily found in artichoke (Cynara scolymus L.), has demonstrated a range of potential health benefits, including choleretic, cholesterol-lowering, hepatoprotective, anti-atherosclerotic, anti-HIV, antioxidative, anti-diabetic, anti-carcinogenic, and immune modulator activities mattioli1885journals.commattioli1885journals.commattioli1885journals.com. While existing research highlights these promising effects, further investigation is crucial to fully translate these findings into clinical therapeutic applications mattioli1885journals.com.
One significant area for future research involves elucidating the precise mechanisms of action of cynarine at the molecular level. Although studies have indicated its involvement in pathways such as the PI3K-Akt and MAPK signaling pathways in the context of non-alcoholic fatty liver disease (NAFLD), a comprehensive understanding of its interactions with various biological targets is still needed nih.gov. For instance, research suggests cynarine may interfere with inflammation, immunity, metabolic homeostasis, lipotoxicity, and liver cell death mechanisms in NAFLD by regulating these pathways, but the detailed interactions warrant further study nih.gov.
Another critical direction is the investigation of cynarine's bioavailability and the activity of its metabolites. After ingestion of artichoke extracts, cynarine itself is not readily detected in human plasma; however, caffeoylquinic acid metabolites are found in considerable concentrations mdpi.comnih.gov. Future studies should focus on whether these metabolites retain the therapeutic properties of cynarine and their specific roles in mediating the observed health effects mdpi.com. Animal studies are also necessary to verify the therapeutic potential and assess possible side effects of cynarine and its metabolites in vivo mdpi.comnih.gov.
The potential of cynarine as a therapeutic agent for specific conditions requires further dedicated research. For example, recent findings suggest cynarine could be a potential candidate for drug development for intervertebral disc degeneration (IVDD) due to its ability to inhibit ferroptosis in nucleus pulposus cells researchgate.net. Cynarine has been shown to dose-dependently inhibit the catabolism of these cells, increase the expression of ferroptosis-inhibiting genes (GPX4 and NRF2), and reduce markers of oxidative stress and lipid peroxidation in cellular and rat models researchgate.net. This specific application requires more in-depth investigation to understand its clinical relevance and optimize its use.
Furthermore, the potential of cynarine as an immune modulator agent, particularly its suggested effect on blocking CD28 on T-cells, warrants further exploration through molecular, clinical, and epidemiological studies mattioli1885journals.commattioli1885journals.com. Its reported anti-carcinogenic effects, including cytotoxic effects on leukemic cells and dose-dependent effects on the proliferation of various cell lines, also necessitate further research to determine its potential in cancer therapy mattioli1885journals.com.
Future research should also address the variability in cynarine content in artichoke and its extracts, as well as the impact of processing methods on its bioactivity mattioli1885journals.com. While some studies indicate that cooked baby artichokes may have duplicated cynarine content potentially due to isomerization mattioli1885journals.com, more research is needed to understand how different preparation and extraction methods influence the final composition and therapeutic efficacy of cynarine-rich products.
Finally, while in vitro and animal studies have provided valuable insights into cynarine's antioxidant, anti-inflammatory, and hepatoprotective effects cabidigitallibrary.orgmazums.ac.irmdpi.com, large-scale clinical trials are needed to confirm these benefits in humans, determine optimal dosages, and evaluate long-term effects for various therapeutic applications mattioli1885journals.comnih.govresearchgate.net.
Here is a summary of potential future research directions:
| Research Area | Key Questions / Objectives |
| Mechanisms of Action | Elucidate precise molecular targets and pathways involved in various therapeutic effects (e.g., NAFLD, IVDD, immune modulation). |
| Bioavailability and Metabolite Activity | Determine the bioavailability of cynarine and the therapeutic activity of its metabolites in humans. |
| Specific Therapeutic Applications | Conduct targeted research on promising areas like IVDD, immune modulation, and anti-carcinogenic effects. |
| Impact of Processing | Investigate how preparation and extraction methods affect cynarine content and bioactivity. |
| Clinical Efficacy and Safety | Conduct large-scale clinical trials to confirm benefits, determine dosages, and assess long-term effects in humans. |
Q & A
Q. How can researchers ensure reproducibility when studying Cynarine’s epigenetic modulation effects?
- Epigenetic Profiling : Use bisulfite sequencing for DNA methylation analysis and ChIP-seq for histone modification studies. Share raw sequencing data via public repositories (e.g., GEO) .
- Reagent Validation : Include commercial controls (e.g., methylated DNA standards) and report antibody lot numbers for ChIP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
